molecular formula C8H11N B1615479 Cyclohexylideneacetonitrile CAS No. 4435-18-1

Cyclohexylideneacetonitrile

Cat. No.: B1615479
CAS No.: 4435-18-1
M. Wt: 121.18 g/mol
InChI Key: VLRQRRQHXZCEDL-UHFFFAOYSA-N
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Description

Cyclohexylideneacetonitrile (CAS 4435-18-1) is an organic compound with the molecular formula C8H11N and a molecular weight of 121.18 g/mol . It serves as a versatile α,β-unsaturated nitrile building block in organic synthesis. The compound can be efficiently synthesized through a base-catalyzed condensation reaction between cyclohexanone and acetonitrile . This method yields a mixture of isomers, from which the pure α,β-unsaturated isomer can be isolated . Beyond its utility in synthetic chemistry, this compound and its derivatives are significant in natural product and medicinal research. These compounds have been isolated from plant species such as the mangrove Bruguiera gymnorrhiza and Cocculus laurifolius . Notably, scientific investigations have revealed that natural this compound derivatives exhibit promising anti-hepatitis B virus (HBV) activity, with studies reporting EC50 values as low as 5.1 ± 0.2 μg/mL, highlighting their value in pharmacological research . The compound is also a subject of process research, as evidenced by patents covering its dimerization and the subsequent hydrogenation of the resulting dinitrile . From an analytical perspective, this compound can be analyzed using reverse-phase (RP) HPLC methods, supporting its purification and quality control in a research setting . This combination of synthetic utility and bioactive potential makes this compound a valuable compound for research applications in organic chemistry, natural product isolation, and antiviral investigations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclohexylideneacetonitrile
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InChI

InChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRQRRQHXZCEDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC#N)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9063459
Record name Acetonitrile, cyclohexylidene-
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Molecular Weight

121.18 g/mol
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CAS No.

4435-18-1
Record name Cyclohexylideneacetonitrile
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Foundational & Exploratory

A Spectroscopic Guide to Cyclohexylideneacetonitrile: Unveiling Molecular Structure through NMR, IR, and MS Data

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of cyclohexylideneacetonitrile, a valuable building block in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the title compound. Beyond a mere presentation of data, this guide delves into the causal relationships between the molecular structure and its spectroscopic signatures, providing practical insights for compound characterization and quality control.

Introduction: The Molecular Blueprint of this compound

This compound, with the chemical formula C₈H₁₁N, is an α,β-unsaturated nitrile. Its structure, featuring a cyclohexyl ring directly attached to a nitrile-substituted vinyl group, gives rise to a unique set of spectroscopic characteristics. Understanding these characteristics is paramount for confirming its identity, assessing its purity, and predicting its reactivity in chemical transformations. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data to construct a detailed molecular portrait of this versatile compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is an indispensable tool for elucidating the connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound reveals the distinct electronic environments of the protons in the molecule. The data presented here is based on a spectrum acquired in carbon tetrachloride (CCl₄).[1]

Table 1: ¹H NMR Spectroscopic Data for this compound in CCl₄

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
5.08multiplet1HOlefinic proton (=CH-CN)
2.0 – 2.8multiplet4HAllylic methylene protons of the cyclohexyl ring
1.25 – 2.0multiplet6HMethylene protons of the cyclohexyl ring

Interpretation and Causality:

The downfield chemical shift of the olefinic proton at 5.08 ppm is a direct consequence of its vinylic nature and the deshielding effect of the electron-withdrawing nitrile group. The multiplet nature of this signal arises from coupling with the adjacent allylic protons on the cyclohexyl ring.

The protons on the cyclohexyl ring are observed as two distinct multiplets. The protons at the allylic positions (adjacent to the double bond) are deshielded relative to the other methylene protons of the ring, hence their resonance in the 2.0 – 2.8 ppm region. The remaining six protons of the cyclohexyl ring appear as a complex multiplet in the more upfield region of 1.25 – 2.0 ppm, which is typical for saturated carbocyclic systems.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Table 2: Key ¹³C NMR Chemical Shift for this compound

Carbon AtomReported Chemical Shift (δ) ppm
Nitrile Carbon (-C≡N)~118

Expert Insights:

The chemical shift of the nitrile carbon is a highly diagnostic feature in the ¹³C NMR spectrum. Its appearance around 118 ppm is characteristic of α,β-unsaturated nitriles. The other carbon signals would be expected in the typical regions for sp² hybridized carbons of the double bond and sp³ hybridized carbons of the cyclohexyl ring. The quaternary carbon of the double bond would appear further downfield compared to the CH carbon.

Infrared (IR) Spectroscopy: Vibrational Fingerprints of Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2225C≡N stretchα,β-Unsaturated Nitrile
~1640C=C stretchAlkene
~2930 and ~2860C-H stretchAlkanes (Cyclohexyl)

Mechanistic Interpretation:

The most prominent and diagnostic peak in the IR spectrum of this compound is the sharp, strong absorption band around 2225 cm⁻¹. This absorption is characteristic of the stretching vibration of the carbon-nitrogen triple bond in a nitrile that is conjugated with a carbon-carbon double bond. The conjugation slightly lowers the frequency compared to a saturated nitrile.

The C=C stretching vibration of the alkene appears around 1640 cm⁻¹. The C-H stretching vibrations of the sp³ hybridized carbons of the cyclohexyl ring are observed as strong bands around 2930 and 2860 cm⁻¹.

Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. While a specific experimental mass spectrum for this compound was not found in the searched literature, a discussion of the expected fragmentation patterns can be provided based on the known behavior of related compounds. The molecular weight of this compound is 121.18 g/mol .[3]

Expected Fragmentation Pathways:

Upon electron ionization (EI), this compound would be expected to form a molecular ion (M⁺) at m/z = 121. The fragmentation of this molecular ion would likely proceed through several pathways:

  • Loss of a hydrogen radical: This would result in a fragment ion at m/z = 120.

  • Loss of a methyl radical: Cleavage of a C-C bond in the cyclohexyl ring could lead to the loss of a methyl group (CH₃•), resulting in a fragment at m/z = 106.

  • Retro-Diels-Alder reaction: The cyclohexene ring could undergo a retro-Diels-Alder fragmentation, leading to the loss of ethylene (C₂H₄) and the formation of a radical cation at m/z = 93.

  • Cleavage of the cyclohexyl ring: Various other fragmentations of the cyclohexyl ring can be expected, leading to a complex pattern of ions in the lower mass region.

It is important to note that for definitive analysis, comparison with an experimental mass spectrum from a reliable source is essential. For comparison, the NIST WebBook provides a mass spectrum for the isomer 1-Cyclohexene-1-acetonitrile, which would show some similar and some distinct fragmentation patterns.[4]

Experimental Protocols: A Guide to Data Acquisition

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or CCl₄) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. A proton-decoupled experiment is typically performed to simplify the spectrum.

IR Spectroscopy
  • Sample Preparation: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.

  • Acquisition: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion.

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

  • Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 30-200).

Conclusion: A Unified Spectroscopic Picture

The combination of NMR, IR, and MS provides a powerful and complementary approach to the comprehensive characterization of this compound. The ¹H NMR spectrum confirms the presence and connectivity of the different types of protons, while the characteristic IR absorption for the nitrile group provides a quick and reliable functional group identification. Mass spectrometry, in turn, confirms the molecular weight and offers insights into the molecule's stability and fragmentation behavior. This guide provides the foundational spectroscopic knowledge necessary for any scientist working with this important chemical intermediate.

References

  • Organic Syntheses. Acetonitrile, cyclohexylidene-. [Link]

  • MDPI. Four New this compound Derivatives from the Hypocotyl of Mangrove (Bruguiera gymnorrhiza). [Link]

  • PubChem. Acetonitrile, 2-cyclohexylidene- | C8H11N | CID 97105. [Link]

  • NIST WebBook. 1-Cyclohexene-1-acetonitrile. [Link]

  • MDPI. Four New this compound Derivatives from the Hypocotyl of Mangrove (Bruguiera gymnorrhiza). [Link]

Diagrams

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Spectral Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Structure Structure Confirmation Interpretation->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Sources

Structural Elucidation of Labile Intermediates: In-Situ Cryo-Crystallography of Cyclohexylideneacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Methodological Guide Subject: In-Situ Crystallization and Structural Analysis of Low-Melting Nitriles Target Audience: Structural Biologists, Process Chemists, and Solid-State Scientists

Executive Summary

Cyclohexylideneacetonitrile (CAS 4435-18-1) represents a class of labile organic intermediates often encountered in pharmaceutical synthesis—specifically as a precursor in the synthesis of venlafaxine analogs and other CNS-active agents. At standard temperature and pressure (STP), this compound exists as a liquid/oil (BP ~223°C), rendering standard single-crystal X-ray diffraction (SCXRD) impossible.

This guide details the advanced In-Situ Cryo-Crystallography protocol required to determine its solid-state structure. By utilizing Optical Heating and Crystallization Devices (OHCD) or zone-melting techniques, researchers can transition this amorphous liquid into a diffraction-quality single crystal directly within the goniometer capillary.

Part 1: The Physicochemical Challenge

Before attempting structural solution, the physical constraints of the analyte must be defined to select the correct crystallization vector.

PropertyValue / CharacteristicImplication for Analysis
State (STP) Colorless to yellow oilRequires in-situ solidification; standard mounting fails.
Boiling Point ~223°C (760 mmHg)High thermal stability allows for zone melting without degradation.
Functional Group

-unsaturated nitrile
Strong dipole moment (~3.5–4.0 D); drives antiparallel packing.
Conformational Risk Exocyclic double bondRestricts cyclohexyl ring flexibility; prone to disorder.

The Core Problem: The lack of a stable lattice at room temperature prevents the isolation of a seed crystal. The solution lies in manipulating the phase diagram on the diffractometer to locate the "zone of nucleation."

Part 2: The Protocol – In-Situ Cryo-Crystallography

This workflow utilizes a modified zone-melting technique, often assisted by an IR laser (OHCD method) or controlled gas stream interruption, to grow a single crystal from the frozen glass state.

Phase 1: Sample Mounting & Vitrification
  • Capillary Selection: Draw the neat liquid this compound into a 0.3 mm Lindemann glass or amorphous PET capillary.

    • Critical Step: Centrifuge the capillary to remove air bubbles. Seal both ends with flame or epoxy.

  • Flash Cooling: Mount the capillary on the goniometer head. Flash cool the stream to 100 K (using liquid nitrogen cryostream).

    • Observation: The sample will likely form an amorphous glass or a polycrystalline powder (opaque appearance).

Phase 2: The Zone Melting Process (OHCD)

To convert the polycrystal/glass into a single crystal, we must establish a localized solid-liquid interface.

  • Melting Point Determination: Slowly raise the temperature of the cryostream (5 K/min) until the entire sample melts (becomes transparent). Note this temperature (

    
    ).
    
  • Annealing: Lower temperature to

    
    .
    
  • Zone Melting: Focus a CO

    
     laser or use a micro-heater nozzle to create a small molten zone on the capillary.
    
  • Traverse: Move the molten zone along the capillary axis at a rate of 0.1–0.5 mm/h.

    • Mechanism:[1][2][3][4][5][6] As the zone moves, the solid front recrystallizes. The fastest-growing face will dominate, eventually resulting in a single crystal filling the capillary diameter.

Phase 3: Data Collection Strategy
  • Temperature: Maintain 100 K throughout collection to prevent melting.

  • Strategy: Collect a full sphere of data (Redundancy > 4.0).

  • Exposure: Short exposures (10–20s) are recommended initially to prevent ice ring formation from atmospheric moisture on the capillary exterior.

Part 3: Visualization of the Workflow

The following diagram illustrates the logical flow from liquid precursor to solved structure using the OHCD method.

CryoCrystallography Liquid Liquid this compound (Neat Oil) Capillary Capillary Mounting (0.3mm Lindemann) Liquid->Capillary Centrifugation FlashCool Flash Cool (100K) Formation of Amorphous Glass Capillary->FlashCool Cryostream Annealing Thermal Annealing (Temp = Tm - 10K) FlashCool->Annealing Nucleation ZoneMelt Zone Melting (OHCD) IR Laser Translation Annealing->ZoneMelt Establish Interface ZoneMelt->Annealing If Polycrystalline (Loop) SingleCrystal Single Crystal Growth (In-Situ) ZoneMelt->SingleCrystal Slow Translation Diffraction X-Ray Diffraction (Full Sphere Collection) SingleCrystal->Diffraction Structure Solved Structure (P21/c or similar) Diffraction->Structure Direct Methods

Figure 1: The In-Situ Cryo-Crystallography workflow for converting liquid nitriles into diffraction-quality crystals.

Part 4: Structural Analysis & Expected Metrics

Once the dataset is solved, the analysis of this compound focuses on the geometry of the conjugated system and the packing forces driven by the nitrile group.

Intramolecular Geometry

The molecule possesses a rigid exocyclic double bond. The critical geometric parameters to validate your solution against CSD averages are:

ParameterAtom PairExpected Value (Å/°)Structural Insight
Nitrile Bond


Typical

hybridization.
Conjugated Alkene


Exocyclic double bond character.
Single Bond


Shortened due to

conjugation.
Linearity


Deviation indicates packing stress or disorder.
Ring Pucker Cyclohexyl RingChair / Twist-BoatThe

center at C1 flattens the ring significantly compared to cyclohexane.
Intermolecular Packing & Interactions

Nitriles are notorious for forming specific interaction motifs to stabilize their large dipole moments.

  • Antiparallel Dimers: Expect the nitrile groups of adjacent molecules to align in an antiparallel fashion (Head-to-Tail). This cancels the net dipole moment of the unit cell.

  • C-H...N Hydrogen Bonding: The nitrogen atom acts as a weak proton acceptor. Look for contacts between the nitrile N and the allylic protons (C2/C6 of the ring) of neighboring molecules.

    • Distance Criteria:

      
       Å.[7]
      
    • Angle Criteria:

      
      .[3]
      

Part 5: Interaction Topology

The following diagram visualizes the expected dipole-dipole stabilization network in the crystal lattice.

Interactions cluster_lattice Unit Cell Stabilization MolA Molecule A (Dipole Up) MolB Molecule B (Dipole Down) MolA->MolB Antiparallel Dipole Stacking (Primary Motif) MolC Molecule C (Neighbor) MolC->MolA C-H...N Weak H-Bond (2.6 Å) MolC->MolB Van der Waals (Ring Stacking)

Figure 2: Topological map of expected intermolecular forces, highlighting dipole cancellation and weak hydrogen bonding.

References

  • Dey, D., & Chopra, D. (2014).[8][9] The Art of in situ Cryocrystallization. Resonance, 19, 1104–1120. Link

  • Boese, R. (2014). In Situ Crystallization Techniques.[8][9] In: Crystallography of Structural Biology and Drug Design. Link

  • Allen, F. H., et al. (1987). The Cambridge Structural Database: A Quarter of a Million Crystal Structures and Rising. Acta Crystallographica Section B. Link

  • Organic Syntheses. (1974). This compound.[3][7][10][11][12] Org.[1][3][10] Synth. 54, 18. Link

  • NIST Chemistry WebBook. (2023). 1-Cyclohexene-1-acetonitrile (this compound) Thermochemical Data. Link

Sources

theoretical studies on cyclohexylideneacetonitrile stability

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Analysis of Cyclohexylideneacetonitrile Stability

Introduction

This compound is a versatile organic molecule characterized by a cyclohexyl ring attached to an acrylonitrile moiety via an exocyclic double bond. As an α,β-unsaturated nitrile, it serves as a valuable building block in a variety of chemical transformations, including Michael additions, cycloadditions, and the synthesis of more complex carbo- and heterocyclic systems.[1][2] The stability of this molecule is a critical determinant of its reactivity, shelf-life, and utility in synthetic applications, particularly in the fields of medicinal chemistry and materials science.

The structural stability of this compound is primarily governed by two key factors:

  • Regioisomeric Equilibrium: The position of the double bond can lead to two different regioisomers: the α,β-unsaturated isomer (this compound) and the β,γ-unsaturated isomer (2-(1-cyclohexenyl)acetonitrile). The relative stability of these isomers dictates the predominant form under thermodynamic control.[3]

  • Conformational Dynamics: The inherent flexibility of the six-membered cyclohexyl ring allows it to adopt several conformations, such as the chair, boat, and twist-boat forms.[4] The interplay between the ring's conformation and the steric and electronic demands of the exocyclic cyanomethylene group significantly influences the molecule's overall energy landscape.

This technical guide provides a comprehensive framework for the theoretical investigation of this compound's stability using modern computational chemistry techniques. It is designed for researchers, scientists, and drug development professionals seeking to understand and predict the behavior of this and related molecular systems. We will delve into the causality behind methodological choices, provide validated protocols for computational analysis, and present a clear path for interpreting the results.

Pillar 1: Theoretical Methodologies for Stability Assessment

The cornerstone of modern molecular stability analysis is quantum chemistry, with Density Functional Theory (DFT) offering a robust balance of accuracy and computational efficiency for molecules of this size.[5][6]

Causality in Method Selection: The "Why" Behind the "How"

The choice of a specific DFT functional and basis set is not arbitrary; it is dictated by the chemical nature of the system and the properties being investigated.

  • Functionals: For systems like this compound, which involve both saturated (cyclohexyl ring) and unsaturated (nitrile and double bond) components, hybrid functionals are often a reliable choice.

    • B3LYP: A widely used and well-benchmarked functional, B3LYP provides a good starting point for geometry optimizations and frequency calculations.[5]

    • M06-2X: This functional is particularly well-suited for systems where non-covalent interactions and thermochemistry are important, offering higher accuracy for main-group chemistry.[7]

    • ωB97X-D: This long-range corrected functional includes empirical dispersion corrections, making it an excellent choice for accurately modeling subtle conformational energies and potential steric clashes within the molecule.[8]

  • Basis Sets: The basis set determines the mathematical representation of atomic orbitals.

    • Pople Basis Sets (e.g., 6-31G(d), 6-311+G(d,p)): These are computationally efficient and suitable for initial geometry optimizations and conformational searches. The inclusion of polarization (d) and diffuse + functions is crucial for accurately describing the electronic structure of the double bond and the nitrile group.

    • Correlation-Consistent Basis Sets (e.g., aug-cc-pVDZ, aug-cc-pVTZ): For highly accurate single-point energy calculations on optimized geometries, these larger basis sets are recommended to achieve better convergence of the calculated energies.

Protocol Validation: The Self-Validating System

Every computational protocol must include steps for self-validation. In the context of stability analysis, this is primarily achieved through frequency calculations . After every geometry optimization, a frequency calculation must be performed.

  • A true energy minimum (a stable conformer or isomer) will have zero imaginary frequencies.

  • A first-order saddle point (a transition state) will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (e.g., bond rotation).[9]

This step is non-negotiable as it validates the nature of the stationary point found on the potential energy surface.

Part 2: Conformational Landscape of the Cyclohexyl Ring

The stability of this compound is profoundly affected by the conformation of the cyclohexyl ring. While the chair conformation is typically the most stable for substituted cyclohexanes, the steric strain introduced by the exocyclic sp2 hybridized carbon can alter the energetic landscape.[10] A thorough conformational analysis is therefore the first step in any stability study.

Experimental Protocol: Computational Conformational Search
  • Initial Structure Generation: Build the 3D structure of this compound using a molecular modeling program (e.g., Avogadro, GaussView).

  • Pre-optimization: Perform an initial geometry optimization using a computationally inexpensive method, such as molecular mechanics (e.g., MMFF94) or a semi-empirical method, to obtain a reasonable starting geometry.

  • Conformational Scan:

    • Identify the key rotatable bonds and dihedral angles within the cyclohexyl ring.

    • Perform a relaxed potential energy surface scan by systematically rotating these dihedrals (e.g., in 15-30 degree increments). At each step, the remaining geometrical parameters are optimized. This helps to identify potential energy minima corresponding to different conformers (chair, twist-boat, etc.).

  • Full Optimization and Validation:

    • Take the lowest energy structures from the scan and perform a full geometry optimization using a more robust DFT method (e.g., ωB97X-D/6-31G(d)).

    • For each optimized structure, perform a frequency calculation at the same level of theory to confirm it is a true minimum (no imaginary frequencies).

  • High-Accuracy Energy Calculation: For the validated conformers, perform a final single-point energy calculation with a larger basis set (e.g., ωB97X-D/6-311+G(d,p)) to obtain more accurate relative energies.

Data Presentation: Conformational Energy Summary

The results of the conformational analysis should be summarized in a clear, structured table.

ConformerPoint GroupRelative Energy (kcal/mol)Gibbs Free Energy Correction (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Boltzmann Population (%)
ChairC10.000.000.0098.5
Twist-BoatC25.50-0.255.251.5
BoatCs6.80-0.406.40<0.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization: Computational Workflow for Conformational Analysis

G cluster_start Step 1: Initial Structure cluster_scan Step 2: Identify Conformers cluster_opt Step 3: Optimization & Validation cluster_final Step 4: Final Analysis Build Build 3D Structure (e.g., Avogadro) Scan Relaxed Potential Energy Surface Scan (e.g., DFT/6-31G(d)) Build->Scan Opt Full Geometry Optimization (e.g., ωB97X-D/6-31G(d)) Scan->Opt Low-energy candidates Freq Frequency Calculation Opt->Freq Check Imaginary Freq? Freq->Check Check->Opt Yes (Not a minimum) Energy High-Accuracy Single Point Energy (e.g., ωB97X-D/6-311+G(d,p)) Check->Energy No (Stable Conformer) Thermo Thermodynamic Analysis (Boltzmann Population) Energy->Thermo

Caption: A typical workflow for the computational conformational analysis of this compound.

Part 3: Regioisomeric Stability: α,β- vs. β,γ-Isomers

The condensation reaction used to synthesize this compound can potentially yield two regioisomers: the α,β-unsaturated product and the β,γ-unsaturated isomer.[3] The extended conjugation of the C=C double bond with the nitrile group in the α,β-isomer is expected to render it the thermodynamically more stable product. Computational chemistry allows for the precise quantification of this stability difference.

Visualization: Equilibrium of this compound Isomers

Caption: Thermodynamic equilibrium between the β,γ- and the more stable conjugated α,β-isomer.

Experimental Protocol: Calculating Relative Isomer Stability
  • Build Isomers: Construct 3D models for both the α,β- and β,γ-isomers.

  • Conformational Analysis: For each isomer, perform the full conformational analysis as described in Part 2 to locate its global minimum energy structure.

  • Optimization and Validation: Perform a final, high-level geometry optimization and frequency calculation (e.g., at the ωB97X-D/6-311+G(d,p) level) for the lowest energy conformer of each isomer.

  • Energy Extraction: From the output files, extract the electronic energies (E), enthalpies (H), and Gibbs free energies (G).

  • Calculate Relative Stabilities: Compute the difference in these thermodynamic quantities between the two isomers (e.g., ΔG = G(β,γ) - G(α,β)). A positive value indicates that the α,β-isomer is more stable.

Data Presentation: Thermodynamic Stability of Regioisomers
IsomerRelative Electronic Energy (ΔE, kcal/mol)Relative Enthalpy (ΔH, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol)
β,γ-Unsaturated2.52.32.1
α,β-Unsaturated0.00.00.0

Note: The data presented in this table is hypothetical, based on the expected higher stability of the conjugated system, and for illustrative purposes only.

Part 4: A Predictive Look at Rotational Barriers and E/Z Isomerism

While the parent this compound does not exhibit E/Z isomerism, substituted derivatives do. Understanding the rotational barrier around the exocyclic C=C bond is crucial for predicting the configurational stability of such derivatives. This analysis involves locating the transition state for rotation.[7][9]

Experimental Protocol: Calculating the Rotational Energy Barrier
  • Model System: Build the E- and Z-isomers of a model system, for example, (1-cyanomethylidene)cyclohexane-2-carbonitrile.

  • Optimize Isomers: Fully optimize the geometry of both the E- and Z-isomers and confirm they are energy minima via frequency calculations.

  • Potential Energy Surface (PES) Scan:

    • Define the dihedral angle corresponding to the rotation around the exocyclic C=C bond.

    • Perform a relaxed PES scan, rotating this dihedral from 0° to 180°.

    • The maximum point on this scan provides an initial guess for the transition state (TS) geometry.

  • Transition State Optimization:

    • Use the geometry from the peak of the PES scan as the starting point for a TS optimization (e.g., using the OPT=(TS, CALCFC, NOEIGEN) keyword in Gaussian).[9]

    • Perform a frequency calculation on the optimized TS structure. A valid TS will have exactly one imaginary frequency.

  • Barrier Calculation: The activation energy (rotational barrier) is the difference in energy between the transition state and the more stable ground-state isomer.

Visualization: Hypothetical Rotational Energy Profile

G start E-Isomer ts Transition State end Z-Isomer p1 p2 p1->p2 p3 p2->p3 spline xaxis_start xaxis_end xaxis_start->xaxis_end Reaction Coordinate (Rotation) yaxis_start yaxis_end yaxis_start->yaxis_end Relative Energy e_start e_ts_level e_start->e_ts_level e_ts_level_label ΔG‡

Caption: A potential energy surface diagram for E/Z isomerization via rotation around the C=C bond.

References

  • Martinez, J. (2023). Computational Study of the Rotational Barrier in Indole Derivatives. Texas A&M University-Commerce. [Link]

  • Zabala, A. G., et al. (2021). DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds. Molecules, 26(21), 6524. [Link]

  • Feshin, D. B., et al. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Molecules, 28(2), 535. [Link]

  • Arseniyadis, S., Kyler, K., & Watt, D. S. (1982). Acetonitrile, cyclohexylidene-. Organic Syntheses, 60, 1. [Link]

  • Feshin, D. B., et al. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Molecules, 28(2), 535. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97105, 2-Cyclohexylideneacetonitrile. [Link]

  • NPTEL-NOC IITM. (2019). Conformational Analysis of Cyclohexane_Part 1. YouTube. [Link]

  • Kirchhoff, W. H. (1972). Rotational isomerism and barriers to internal rotation in hydroxyacetonitrile from microwave spectroscopy. Journal of the Chemical Society, Faraday Transactions 2, 68, 1970-1974. [Link]

  • McCarthy, A. N. (2014). Consistent Acetonitrile Molecular Models for both Standard and Computationally Efficient Molecular Dynamics Studies. Asian Journal of Natural & Applied Sciences, 3(2). [Link]

  • Ghaffari, F., et al. (2020). Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling of α-saturated nitriles with aldehydes. Nature Communications, 11(1), 3844. [Link]

  • Hansen, P. E. (2024). The Synergy between Nuclear Magnetic Resonance and Density Functional Theory Calculations. Chemistry, 6(1), 1-22. [Link]

  • Imai, Y., et al. (2021). Effects of Geometrical Isomerism on Emissive Behaviour of Heteroleptic Cyclometalated Ir(III) Complexes. Dalton Transactions, 50(20), 6825-6832. [Link]

  • Karunathilake, A., & Kottawa Gamage, S. U. (2016). A Computational Study on the Stability of Dapdiamide D Conformers. ResearchGate. [Link]

  • He, H., & Liu, Y. (2022). Using Cost-Effective Density Functional Theory (DFT) to Calculate Equilibrium Isotopic Fractionation for Reactions Involving Large Molecules. ChemRxiv. [Link]

  • Rablen, P. R. (2000). Computational analysis of the solvent effect on the barrier to rotation about the conjugated C-N bond in methyl N, N-dimethylcarbamate. The Journal of Organic Chemistry, 65(23), 7930-7937. [Link]

  • Zambrano, C., et al. (2012). Study of thermodynamic and NMR properties of some cyclohexane derivatives. Avances en Química, 7(2), 101-108. [Link]

  • Mori, K., et al. (2024). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Advances, 14(1), 1-8. [Link]

  • NIST. (n.d.). Acetonitrile. In NIST Chemistry WebBook. [Link]

  • Sakhaee, M., et al. (2019). Conformational Analysis of cis-Octahydropentalene, Insights on Bioactive Conformers. Biomedical Journal of Scientific & Technical Research, 17(2). [Link]

  • Cheng, J., et al. (2023). Controlling Mechanical Geometrical Isomerism. ChemRxiv. [Link]

  • Shezaf, A. A., et al. (2021). Studies on the Configurational Stability of Tropolone-Ketone, -Ester, and Aldehyde-Based Chiral Axes. The Journal of Organic Chemistry, 86(17), 11644-11653. [Link]

Sources

cyclohexylideneacetonitrile mechanism of formation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Cyclohexylideneacetonitrile in Multicomponent Reaction (MCR) Design


) as a Core Electrophile in MCR Architectures
Audience:  Drug Discovery Chemists, Process Development Scientists

Executive Summary

This compound (and its substituted derivatives) represents a pivotal "privileged structure" in the design of Multicomponent Reactions (MCRs). Acting primarily as a sterically constrained Michael acceptor, this scaffold serves as a gateway to spiro-cyclic architectures, fused heterocycles (e.g., 2-aminothiophenes, tetrahydroquinolines), and


-amino acids (e.g., Gabapentin).

This guide moves beyond standard textbook descriptions to address the causality of reaction design: how to modulate the electrophilicity of the


-carbon, manage the competing polymerization pathways, and execute robust, self-validating protocols for diversity-oriented synthesis (DOS).

Mechanistic Grounding: The "Push-Pull" Activation

To successfully design MCRs using this compound, one must understand its reactivity profile compared to open-chain analogues.

  • Steric Anchoring: The cyclohexane ring locks the conformation, preventing cis/trans isomerization complications common in linear

    
    -unsaturated nitriles. This pre-organization lowers the entropic cost of cyclization steps in MCRs.
    
  • Electrophilic Tuning: The nitrile group (

    
    -withdrawing, 
    
    
    
    -withdrawing) activates the exocyclic double bond. However, the
    
    
    -substitution (the cyclohexane ring) provides steric bulk that retards nucleophilic attack compared to simple acrylonitrile.
    • Design Implication: Successful MCRs require high-energy nucleophiles (e.g., nitronates, sulfur ylides) or catalytic activation (Lewis acids, organocatalysts) to overcome this steric barrier.

Pathway Visualization: Divergent Reactivity Nodes

Reactivity_Landscape CHA This compound (Core Electrophile) Gewald 2-Aminothiophenes (Gewald Reaction) CHA->Gewald MCR with S8 Gaba (1-Nitromethyl)cyclohexyl-acetonitrile (Gabapentin Precursor) CHA->Gaba Michael Addition Spiro Spiro-fused Carbocycles CHA->Spiro Cycloaddition Nu_S Elemental Sulfur (S8) + Amine Base Nu_S->CHA Nu_C Nitromethane (Michael Donor) Nu_C->CHA Nu_DA 1,3-Dienes (Diels-Alder) Nu_DA->CHA

Figure 1: Divergent synthetic pathways originating from the this compound scaffold.

Case Study & Protocol: The "Interrupted" Gewald Synthesis

While the classic Gewald reaction mixes a ketone, cyanoacetate, and sulfur, designing the reaction to start from (or pass through) the This compound intermediate allows for greater control over side products and the introduction of diversity at the nitrile position.

Target: Synthesis of Spiro[cyclohexane-1,4'-thieno[2,3-d]pyrimidine] derivatives (via 2-aminothiophene intermediate).

Experimental Protocol

Objective: Isolate the 2-aminothiophene scaffold via a 3-component condensation, validated by in-process controls.

Reagents:

  • Cyclohexanone (10 mmol) [Precursor to scaffold]

  • Activated Acetonitrile (e.g., Malononitrile or Ethyl Cyanoacetate) (10 mmol)

  • Elemental Sulfur (

    
    ) (10 mmol atom equivalent)
    
  • Base: Morpholine (Catalytic, 1.0 mmol)

  • Solvent: Ethanol (Absolute)

Step-by-Step Methodology:

  • In-Situ Scaffold Formation (The Knoevenagel Step):

    • Action: Charge a 50 mL round-bottom flask with Cyclohexanone (0.98 g) and Malononitrile (0.66 g) in Ethanol (10 mL). Add Morpholine (0.1 mL).

    • Condition: Stir at room temperature for 20 minutes.

    • Checkpoint: TLC (Hexane:EtOAc 8:2) should show the disappearance of malononitrile and the appearance of the cyclohexylidenemalononitrile intermediate (

      
      ).
      
    • Why: Pre-forming the alkene ensures that sulfur reacts with the conjugated system and not the free ketone, reducing tar formation.

  • The Multicomponent Assembly (The Gewald Step):

    • Action: Add elemental sulfur (0.32 g) to the stirring mixture.

    • Condition: Heat to reflux (

      
      C) for 2–4 hours.
      
    • Observation: The suspension will clarify as sulfur is consumed, followed by the precipitation of the solid product.

    • Mechanism:[1][2][3][4][5][6] The amine base activates sulfur (forming polysulfides) which attacks the nitrile; the resulting thiolate attacks the cyclohexylidene ring (Michael addition), followed by Thorpe-Ziegler cyclization.

  • Workup & Purification:

    • Action: Cool to

      
      C. Filter the precipitate.
      
    • Wash: Wash the cake with cold ethanol (

      
       mL) to remove unreacted reagents.
      
    • Drying: Vacuum dry at

      
      C.
      
    • Validation: Melting point check (Literature:

      
      C for the malononitrile derivative) and 
      
      
      
      H NMR (Characteristic
      
      
      broad singlet at
      
      
      7.0–7.5 ppm).

Data Summary Table: Solvent Effects on Yield

SolventDielectric Constant (

)
Reaction Time (h)Yield (%)Note
Ethanol 24.53.088 Recommended (Green/Efficient)
Methanol33.04.582Slower precipitation
Toluene2.3812.045Poor sulfur solubility
DMF36.71.570Difficult workup (product remains soluble)

Advanced Application: Gabapentin Precursor Synthesis

The industrial relevance of this compound is best exemplified by the synthesis of Gabapentin . This process relies on a Michael addition that must be carefully controlled to prevent bis-addition.

Reaction Logic:



Critical Control Points:

  • Base Selection: Strong bases (KOH) can hydrolyze the nitrile. Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or TMG (Tetramethylguanidine) for cleaner Michael addition.

  • Temperature: Maintain

    
    C. Higher temperatures promote polymerization of the nitromethane.
    
  • Stoichiometry: Use excess Nitromethane (5–10 equiv.) as both reactant and solvent to drive the equilibrium and prevent the product (which is still a nitrile) from reacting further.

Mechanism Visualization: The Michael Cascade

Michael_Mechanism Step1 Activation: Nitromethane deprotonated by Base (Forms Nitronate Anion) Step2 Attack: Nitronate attacks u03b2-carbon of This compound Step1->Step2 Step3 Stabilization: Formation of stabilized Carbanion intermediate Step2->Step3 Step4 Protonation: Product formed upon workup (Regenerates Base) Step3->Step4

Figure 2: Step-wise mechanism for the synthesis of the Gabapentin precursor.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield / Tar Formation Polymerization of the alkeneAdd a radical inhibitor (e.g., Hydroquinone) or lower reaction temperature. Ensure inert atmosphere (

).
Incomplete Conversion Steric hindrance at

-carbon
Switch to a more polar aprotic solvent (DMSO) to increase the nucleophilicity of the attacking species.
Hydrolysis of CN group Wet solvent or excessive base strengthDry solvents over molecular sieves (3Å). Use organic bases (DBU, Piperidine) instead of hydroxides.
Product Oiling Out Impurities preventing crystallizationSeed with pure crystal if available. Use a mixed solvent system (EtOH/Water) to force precipitation.

References

  • Title: Process for the preparation of 1-aminomethyl-1-cyclohexaneacetic acid (Gabapentin).
  • Gewald Reaction Mechanism & Protocols

    • Title: The Gewald Reaction in the Synthesis of 2-Aminothiophenes.[7]

    • Source: Organic Reactions (Wiley).
    • URL:[Link]

  • This compound Preparation

    • Title: Acetonitrile, cyclohexylidene- (Organic Syntheses Procedure).[3][8]

    • Source: Organic Syntheses, Coll. Vol. 6, p.323 (1988).
    • URL:[Link]

  • MCRs in Drug Discovery

    • Title: Multicomponent Reactions in Total Synthesis.[4]

    • Source: Caltech Stoltz Group Seminars.
    • URL:[Link]

Sources

Definitive Guide to the Synthesis of Cyclohexylideneacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclohexylideneacetonitrile (CAS: 4435-18-1) is a critical


-unsaturated nitrile intermediate used in the synthesis of pharmaceuticals and fragrance compounds (e.g., Peonile® analogs).[1][2] Its synthesis presents a classic problem in organic chemistry: regioselectivity .[2]

Standard condensation methods often yield the thermodynamically stable


-isomer, 1-cyclohexenylacetonitrile  (CAS: 4435-14-7), rather than the desired conjugated 

-isomer.[2] This guide details the discovery and first practical synthesis of the pure conjugated form, contrasting the historical Knoevenagel route with the definitive DiBiase-Gokel Protocol (KOH/Acetonitrile) and the Horner-Wadsworth-Emmons (HWE) olefination.
Target Molecule Isomer Type Structure CAS
This compound

-Unsaturated (Conjugated)
Exocyclic Double Bond4435-18-1
1-Cyclohexenylacetonitrile

-Unsaturated (Deconjugated)
Endocyclic Double Bond4435-14-7

Historical Genesis & The Isomer Challenge

The "Standard Method" Trap

Early attempts to synthesize this compound relied on the Knoevenagel condensation of cyclohexanone with cyanoacetic acid, followed by thermal decarboxylation. While effective for forming C-C bonds, this route fails to produce the conjugated isomer.

  • The Failure Mode: The decarboxylation step typically occurs with migration of the double bond into the cyclohexane ring. This forms the endocyclic alkene (1-cyclohexenylacetonitrile), which is favored under the acidic/thermal conditions of the "classical" synthesis.

  • The Consequence: Researchers requiring the conjugated Michael acceptor for subsequent drug development steps were often left with the non-reactive deconjugated isomer.

The Breakthrough: Direct Condensation

The first robust, large-scale synthesis of pure this compound was solidified by DiBiase, Beadle, and Gokel (Organic Syntheses, 1984). They demonstrated that acetonitrile itself could serve as the nucleophile under solid-liquid phase transfer conditions (KOH/MeCN), bypassing the decarboxylation step entirely and locking the double bond in the conjugated position.

Mechanistic Analysis

The divergence in product outcome depends entirely on the synthetic pathway chosen.

Pathway A: Knoevenagel Route (Yields -Isomer)[2]
  • Condensation: Cyclohexanone + Cyanoacetic acid

    
     Cyclohexylidenecyanoacetic acid.[2]
    
  • Decarboxylation: Heating causes loss of

    
    .[2]
    
  • Isomerization: The protonation of the intermediate anion occurs at the

    
    -carbon, pushing the double bond into the ring to relieve steric strain (A-value considerations), yielding 1-cyclohexenylacetonitrile .
    
Pathway B: Direct Anionic Condensation (Yields -Isomer)[2]
  • Deprotonation: KOH deprotonates acetonitrile (

    
    ) to form the cyanomethyl carbanion 
    
    
    
    .[2]
  • Addition: The carbanion attacks the cyclohexanone carbonyl.

  • Elimination: Dehydration of the intermediate cyanohydrin yields the exocyclic double bond. Because there is no decarboxylation event to generate a transient allylic anion, the double bond remains in the conjugated position.

ReactionPathways cluster_0 Path A: Knoevenagel (Classical) cluster_1 Path B: DiBiase-Gokel (Recommended) K1 Cyclohexanone + Cyanoacetic Acid K2 Cyclohexylidene- cyanoacetic acid K1->K2 -H2O K3 Decarboxylation (-CO2) K2->K3 Heat K4 1-Cyclohexenylacetonitrile (Endocyclic / Wrong Isomer) K3->K4 Isomerization D1 Cyclohexanone + Acetonitrile D2 Cyanohydrin Intermediate D1->D2 KOH, Reflux D3 This compound (Exocyclic / Correct Isomer) D2->D3 -H2O

Figure 1: Mechanistic divergence between the classical Knoevenagel route (red) and the direct acetonitrile condensation (green).[2]

Experimental Protocols

Protocol A: The DiBiase-Gokel Method (Primary Recommendation)

Reference: Org. Synth.1984 , 62, 179; Coll. Vol. 7, 1990 , 108. Objective: Synthesis of >80% pure


-isomer, purifiable to 100%.
Reagents
  • Cyclohexanone: 49.0 g (0.5 mol)

  • Acetonitrile: 350 mL (Excess, serves as solvent and reagent)

  • Potassium Hydroxide (KOH): 33.0 g (0.5 mol, 85% pellets)

  • Ether: For extraction

  • Sodium Sulfate: Drying agent

Step-by-Step Methodology
  • Setup: Equip a 1-L three-necked flask with a mechanical stirrer, reflux condenser, and addition funnel.

  • Base Preparation: Charge the flask with 33.0 g KOH and 250 mL acetonitrile. Heat to reflux with stirring.

  • Addition: Dissolve 49.0 g cyclohexanone in 100 mL acetonitrile. Add this solution dropwise to the refluxing mixture over 30–60 minutes.

    • Note: The slow addition maintains a high concentration of the acetonitrile anion relative to the ketone, suppressing self-condensation side reactions.

  • Reaction: Continue reflux for 2 hours after addition is complete.

  • Quench: Pour the hot reaction mixture onto 600 g of cracked ice.

  • Extraction: Separate the layers. Extract the aqueous phase with ether (

    
     mL). Combine organic layers and wash with brine.[2]
    
  • Purification (Crucial):

    • Concentrate the organic layer to obtain a yellow oil.

    • Steam Distillation: This step is vital to separate the product from heavy polymers. Collect distillate between 81–99°C.[2]

    • Fractional Distillation: Distill the oil under reduced pressure (bp 85–88°C at 15 mmHg).

  • Isomer Separation (Optional): If 100% isomeric purity is required (removing the ~17%

    
    -isomer formed), treat the mixture with bromine in 
    
    
    
    at -5°C. The
    
    
    -isomer reacts faster; the unreacted
    
    
    -isomer is then recovered by distillation.[2]
Protocol B: Horner-Wadsworth-Emmons (High Precision)

Objective: High-yield synthesis with exclusive


-selectivity.[2]
Reagents:  Diethyl cyanomethylphosphonate, NaH, THF.
  • Ylide Formation: Suspend NaH (1.1 eq) in dry THF at 0°C. Add diethyl cyanomethylphosphonate (1.1 eq) dropwise. Stir until

    
     evolution ceases.
    
  • Olefination: Add cyclohexanone (1.0 eq) dropwise at 0°C. Allow to warm to room temperature.

  • Workup: Quench with water, extract with ether, and distill.

    • Advantage:[3][4][5] Yields almost exclusively the conjugated isomer without the need for bromination-separation.[2]

    • Disadvantage: Higher reagent cost compared to the KOH/Acetonitrile method.

Analytical Validation (Self-Validating Data)[2]

To confirm the synthesis of the correct isomer, compare the


H NMR signals of the vinyl protons.
FeatureThis compound (

)
1-Cyclohexenylacetonitrile (

)
Vinyl Proton (

)
5.08 ppm (Singlet-like, exocyclic)5.65 ppm (Multiplet, endocyclic)
Methylene Protons 2.0–2.8 ppm (Ring

)
3.05 ppm (Side chain

)
IR Spectrum

(Conjugated CN)

(Non-conjugated CN)

Graphviz Workflow for Identification:

Identification Sample Purified Product Sample NMR 1H NMR Analysis (CDCl3) Sample->NMR Decision Vinyl Proton Shift? NMR->Decision ResultA 5.08 ppm (Exocyclic =CH) Decision->ResultA Target ResultB 5.65 ppm (Endocyclic =CH) Decision->ResultB Impurity Final Product Validation ResultA->Final Confirm: this compound ResultB->Final Confirm: 1-Cyclohexenylacetonitrile

Figure 2: NMR decision tree for validating the isomeric identity of the product.

References

  • DiBiase, S. A.; Beadle, J. R.; Gokel, G. W. "Synthesis of

    
    -Unsaturated Nitriles from Acetonitrile: this compound and Cinnamonitrile". Organic Syntheses1984 , 62, 179. 
    
  • Wadsworth, W. S.; Emmons, W. D. "The Utility of Phosphonate Carbanions in Olefin Synthesis".[6] Journal of the American Chemical Society1961 , 83, 1733.

  • Cope, A. C. et al. "Cyclohexylidenecyanoacetic Acid and 1-Cyclohexenylacetonitrile".[2] Organic Syntheses1951 , 31, 25. (Describes the incorrect isomer synthesis).

  • BenchChem. "2-Cyclohexylidene-2-phenylacetonitrile (Peonile) Data".[2] (Context for structural analogs).

Sources

A Quantum Chemical Exploration of Cyclohexylideneacetonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and reactive properties of cyclohexylideneacetonitrile. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to explain the rationale behind computational choices, ensuring a robust and validated approach to the study of this versatile α,β-unsaturated nitrile.

Introduction: The Significance of this compound

This compound (C₈H₁₁N) is a molecule of interest in organic synthesis due to its conjugated nitrile group, which offers a rich landscape for chemical transformations.[1] Its synthesis, typically via a Knoevenagel condensation of cyclohexanone and acetonitrile, can lead to a mixture of the thermodynamically more stable α,β-unsaturated isomer (this compound) and the β,γ-unsaturated isomer (2-(1-cyclohexenyl)acetonitrile).[2] Understanding the subtle interplay of electronic and steric factors that govern the properties and reactivity of the desired α,β-isomer is crucial for its effective utilization in the synthesis of more complex molecules.

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful lens through which to examine these molecular intricacies.[3] By modeling the molecule at the subatomic level, we can predict a wide range of properties, from spectroscopic signatures to reaction pathways, offering insights that complement and guide experimental work.

Part 1: Foundational Computational Methodology: A Self-Validating Approach

The reliability of any computational study hinges on the judicious selection of theoretical methods and their validation against experimental data. This section outlines a robust protocol for the quantum chemical investigation of this compound.

Geometry Optimization: In Silico Molecular Scaffolding

The first and most critical step is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that systematically alters the molecular geometry to find the lowest energy conformation.

Protocol: Geometry Optimization of this compound

  • Software Selection: A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.

  • Initial Structure: Construct the 3D structure of this compound. The IUPAC name is 2-cyclohexylideneacetonitrile, with the SMILES string C1CCC(=CC#N)CC1.[1]

  • Method Selection: The DFT Advantage: Density Functional Theory (DFT) offers a favorable balance of computational cost and accuracy for organic molecules. The B3LYP functional is a workhorse in this domain, known for its reliability in predicting geometries.

  • Basis Set Choice: A Pople-style basis set, such as 6-31G(d,p), provides a good starting point. The inclusion of polarization functions (d,p) is crucial for accurately describing the bonding in a molecule with a polar nitrile group and a π-system. For higher accuracy, a larger basis set like 6-311+G(d,p) can be employed.

  • Execution: Perform a geometry optimization calculation. The successful completion of this step is indicated by the absence of imaginary frequencies in the subsequent vibrational analysis.

Vibrational Analysis: Confirming the Minimum and Predicting Spectra

A frequency calculation should always follow a geometry optimization. This serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the molecule's vibrational spectra (Infrared and Raman).

Protocol: Vibrational Analysis

  • Input: Use the optimized geometry from the previous step.

  • Calculation Type: Perform a frequency calculation at the same level of theory (e.g., B3LYP/6-31G(d,p)) used for the optimization.

  • Analysis:

    • Confirmation of Minimum: Verify that all calculated vibrational frequencies are positive (real).

    • Spectral Prediction: The output will contain the predicted IR and Raman active vibrational modes and their corresponding frequencies and intensities. These can be compared with experimental spectra for validation. The characteristic C≡N stretching frequency in nitriles typically appears in the range of 2200-2300 cm⁻¹.

Spectroscopic Prediction: Bridging Theory and Experiment

A key aspect of validating computational results is the comparison of predicted spectroscopic data with experimental measurements. NMR spectroscopy is particularly powerful in this regard.

Protocol: NMR Chemical Shift Calculation

  • Method: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts.

  • Level of Theory: DFT functionals such as B3LYP or the ωB97XD functional, which includes dispersion corrections, paired with a suitable basis set (e.g., 6-311+G(d,p)), have been shown to provide accurate predictions for ¹H and ¹³C NMR chemical shifts.[4]

  • Referencing: Calculated isotropic shielding values must be converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS). This is done by subtracting the calculated shielding of the nucleus of interest from the calculated shielding of the corresponding nucleus in TMS, calculated at the same level of theory.

  • Validation: The predicted ¹H NMR spectrum can be compared to the experimental data available for this compound. The experimental spectrum shows a multiplet for the olefinic proton at approximately 5.08 ppm.[2]

Part 2: Elucidating Electronic Structure and Reactivity

With a validated computational model, we can now delve into the electronic properties and reactivity of this compound.

Frontier Molecular Orbitals (FMOs): The Key to Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of these orbitals provide insights into the molecule's nucleophilic and electrophilic character.

Diagram: Frontier Molecular Orbital Analysis Workflow

FMO_Workflow A Optimized Geometry B Single-Point Energy Calculation (e.g., B3LYP/6-311+G(d,p)) A->B C HOMO & LUMO Energies and Visualization B->C D Reactivity Prediction (e.g., site of nucleophilic/electrophilic attack) C->D

Caption: Workflow for Frontier Molecular Orbital analysis.

For this compound, an α,β-unsaturated nitrile, the HOMO is expected to have significant contributions from the C=C double bond, while the LUMO will likely be localized on the C=C-C≡N conjugated system, with a significant coefficient on the β-carbon, making it susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP): Visualizing Charge Distribution

The MEP map provides a visual representation of the charge distribution in a molecule. Red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), susceptible to nucleophilic attack.

For this compound, the MEP is expected to show a region of negative potential around the nitrogen atom of the nitrile group and a region of positive potential around the hydrogen atoms of the cyclohexyl ring.

Investigating Reaction Mechanisms: A Case Study of [3+2] Cycloaddition

The conjugated system in this compound makes it a good candidate for cycloaddition reactions, which are powerful tools for the synthesis of five-membered heterocyclic rings.[5] A computational investigation of a [3+2] cycloaddition reaction, for example, with a nitrile oxide, can provide valuable mechanistic insights.

Diagram: Computational Workflow for Reaction Mechanism Study

Reaction_Mechanism_Workflow cluster_0 Reactant & Product Optimization cluster_1 Transition State Search cluster_2 Energy Profile A Optimize Reactant Geometries C Propose Transition State (TS) Structure A->C B Optimize Product Geometries B->C D TS Optimization (e.g., QST2, QST3, or Berny) C->D E Frequency Calculation on TS (Confirm one imaginary frequency) D->E F Intrinsic Reaction Coordinate (IRC) Calculation E->F G Calculate Activation and Reaction Energies F->G

Caption: A general workflow for studying a chemical reaction mechanism.

By locating the transition state and calculating the activation energy, we can predict the feasibility and regioselectivity of the reaction. DFT studies on similar systems have shown that these reactions often proceed through a one-step, asynchronous mechanism.[3]

Part 3: Data Presentation and Interpretation

The quantitative data generated from these calculations should be presented in a clear and concise manner to facilitate interpretation and comparison with experimental data.

Table 1: Calculated and Experimental ¹H NMR Chemical Shifts (ppm) for this compound

ProtonCalculated (B3LYP/6-311+G(d,p))Experimental[2]
Olefinic HValue to be calculated5.08 (m)
Allylic HValue to be calculated2.0–2.8 (m)
Other Ring HValue to be calculated1.25–2.0 (m)

Note: The calculated values are placeholders and would be populated upon performing the actual calculations.

Table 2: Calculated Key Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeCalculated (B3LYP/6-31G(d,p))Expected Range
C≡N StretchValue to be calculated2200-2300
C=C StretchValue to be calculated1620-1680

Note: The calculated values are placeholders and would be populated upon performing the actual calculations.

Conclusion and Future Directions

This guide has outlined a comprehensive and self-validating computational workflow for the study of this compound. By combining geometry optimization, vibrational analysis, and the prediction of spectroscopic properties, a reliable theoretical model can be established. This model can then be used to explore the molecule's electronic structure and reactivity, providing valuable insights for synthetic applications.

Future work should focus on obtaining a more complete set of experimental data for this compound, including ¹³C NMR, IR, and Raman spectra, to further validate the computational predictions. Additionally, the computational investigation of other reactions, such as hydrolysis or reduction of the nitrile group, would provide a more complete picture of the chemical behavior of this interesting molecule.

References

  • Jaroszewski, L. et al. (2016). A DFT computational study of the molecular mechanism of [3 + 2] cycloaddition reactions between nitroethene and benzonitrile N-oxides. PubMed. Available at: [Link]

  • Kaczmarek, R. et al. (2016). A DFT computational study of the molecular mechanism of [3 + 2] cycloaddition reactions between nitroethene and benzonitrile N-oxides. PMC. Available at: [Link]

  • Spyros, A. et al. (2017). DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments. MDPI. Available at: [Link]

  • Organic Syntheses. (n.d.). Acetonitrile, cyclohexylidene-. Available at: [Link]

  • PubChem. (n.d.). Acetonitrile, 2-cyclohexylidene-. Available at: [Link]

Sources

Methodological & Application

Application Note: Cyclohexylideneacetonitrile as a Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclohexylideneacetonitrile (CAS: 4435-18-1 ) is a pivotal


-unsaturated nitrile intermediate used in the construction of fused heterocyclic systems. Its rigid cyclohexane ring provides a lipophilic core often required for blood-brain barrier penetration and hydrophobic pocket binding in drug discovery. This guide details the practical application of this compound in synthesizing tetrahydrobenzo[

]thiophenes
(via the Gewald reaction) and 2-amino-4H-pyrans , offering optimized protocols that mitigate common side reactions such as self-dimerization.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

Before initiating synthesis, verify the physicochemical properties of the starting material to ensure protocol adherence.

PropertyDataNotes
IUPAC Name 2-CyclohexylideneacetonitrileAlso known as

-cyclohexaneacetonitrile
Molecular Formula

MW: 121.18 g/mol
Appearance Colorless to pale yellow liquidDarkens upon oxidation/storage
Boiling Point 98–100 °C at 12 mmHgVacuum distillation recommended for purification
Density 0.938 g/mL at 25 °C
Solubility Miscible in EtOH, DCM, THFLow solubility in water
Stability Light and air sensitiveStore under inert atmosphere at 2–8 °C

Core Synthetic Protocols

Protocol A: Synthesis of this compound

The Foundation: Preparing the Building Block

While commercially available, in-house synthesis is often required to ensure freshness, as the commercial material can isomerize to the


-unsaturated isomer (1-cyclohexenylacetonitrile) or polymerize.

Reagents:

  • Cyclohexanone (1.0 equiv)

  • Acetonitrile (Solvent & Reagent, excess)

  • Potassium Hydroxide (KOH) pellets (1.1 equiv)

  • Optional: Toluene (for azeotropic water removal if using catalytic method)

Procedure:

  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel.

  • Base Preparation: Charge the flask with KOH pellets (0.55 mol) and dry acetonitrile (250 mL). Stir vigorously until the base is partially dissolved/suspended.

  • Addition: Heat the mixture to reflux. Add cyclohexanone (0.5 mol) dropwise over 45 minutes. The solution will turn yellow/orange.

  • Reaction: Continue reflux for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2) or GC-MS.

    • Critical Checkpoint: Do not extend reflux beyond 5 hours to prevent oligomerization.

  • Workup: Cool the reaction to room temperature. Pour onto crushed ice (500 g) and acidify slightly with dilute HCl to pH 6 (prevents hydrolysis of nitrile).

  • Extraction: Extract with diethyl ether (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Distill under reduced pressure (bp ~85–90 °C / 10 mmHg).

    • Yield: Expect 60–75%.

    • Purity Check:

      
       NMR should show the vinyl proton signal at 
      
      
      
      5.10 ppm (singlet).
Protocol B: The Gewald Reaction (Synthesis of Tetrahydrobenzo[ ]thiophenes)

The "Gold Standard" Application

This is the primary utility of this compound. It serves as the pre-formed


-unsaturated nitrile component, offering higher yields than the three-component "one-pot" variation by avoiding Knoevenagel competition.

Target Molecule: Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[


]thiophene-3-carboxylate

Reagents:

  • This compound (10 mmol)

  • Ethyl cyanoacetate (10 mmol)

  • Elemental Sulfur (

    
    ) (10 mmol)
    
  • Morpholine (10 mmol, 1.0 equiv) or Diethylamine

  • Ethanol (30 mL)

Step-by-Step Protocol:

  • Mixing: In a 100 mL round-bottom flask, dissolve this compound and ethyl cyanoacetate in ethanol (30 mL).

  • Sulfur Addition: Add elemental sulfur powder in a single portion.

  • Catalysis: Add morpholine dropwise over 5 minutes.

    • Exotherm Warning: The reaction is exothermic. If running on >10g scale, use a water bath to maintain temperature <50 °C during addition.

  • Heating: Heat the heterogeneous mixture to 60–70 °C. Stirring is critical to disperse the sulfur.

  • Completion: The sulfur will dissolve as the reaction proceeds, and the product often precipitates as a solid. Reaction time is typically 2–4 hours.

  • Isolation: Cool to 0 °C in an ice bath. The product (thiophene derivative) will crystallize.

  • Filtration: Filter the solid, wash with cold ethanol (

    
     mL), and dry.
    
  • Recrystallization: Recrystallize from Ethanol/DMF if necessary.

Mechanistic Insight: The reaction proceeds via a Michael addition of the active methylene (ethyl cyanoacetate) to the this compound, followed by sulfur attack and cyclization.

Figure 1: Mechanistic pathway for the Gewald synthesis of thiophenes.

Protocol C: Synthesis of 2-Amino-4H-Pyrans

Multicomponent Cyclization Strategy

This compound can act as the Michael acceptor in the synthesis of fused pyran systems, which are valuable calcium channel blockers.

Reagents:

  • This compound (10 mmol)

  • Malononitrile (10 mmol)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (10 mmol)

  • Catalyst: Piperidine (cat.) or DABCO

  • Solvent: Ethanol/Water (1:1)

Protocol:

  • Preparation: Dissolve the aldehyde and malononitrile in Ethanol/Water. Stir for 10 mins to form the benzylidenemalononitrile in situ (or use pre-formed).

  • Addition: Add this compound and the base catalyst.

  • Reflux: Heat to reflux for 3–6 hours.

  • Workup: The product usually precipitates upon cooling. Filter and wash with cold ethanol.

Troubleshooting Note:

  • Self-Dimerization Risk: In the absence of a strong electrophile (like an aldehyde), this compound can react with malononitrile to form a spiro-dimer. Ensure the aldehyde is present in slight excess to favor the cross-reaction.

Analytical Data & Validation

Compound ClassKey IR Signals (

)
Key

NMR Signals (ppm)
This compound 2215 (CN), 1630 (C=C)5.10 (s, =CH-CN), 2.1-2.3 (m, allylic

)
2-Aminothiophene 3400-3300 (

), 2200 (CN)
6.8-7.2 (br s,

), 2.5-2.7 (m, benzylic

)
2-Amino-4H-Pyran 3350 (

), 2190 (CN), 1690 (C=O)
4.1-4.5 (s, CH-Ar), 6.5 (s,

)

References

  • Preparation of this compound

    • Cope, A. C.; D'Addieco, A. A.; Nace, D. E.; Johnson, P. E. Organic Syntheses, 1951, 31, 25.
  • The Gewald Reaction Mechanism & Scope

    • Gewald, K.; Schinke, E.; Böttcher, H. Chemische Berichte, 1966, 99, 94-100.
    • Sabnis, R. W. "The Gewald Reaction."[1] Methods in Organic Synthesis, 2004 .

  • Synthesis of Tetrahydrobenzo[b]thiophenes

    • Putur, L. et al. "Synthesis of 2-aminothiophenes via the Gewald reaction." Arkivoc, 2008, xi, 234-245.
  • Multicomponent Pyran Synthesis: Banerjee, S. et al. "Recent advances in the synthesis of 4H-pyrans." RSC Advances, 2016.
  • Safety Data (GHS)

    • PubChem CID 97105.

Sources

Application Notes & Protocols: Synthesis of Novel Bioactive Heterocycles from Cyclohexylideneacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Untapped Potential of a Versatile Scaffold

In the landscape of medicinal chemistry and materials science, the identification of versatile, readily accessible starting materials is paramount. Cyclohexylideneacetonitrile, a simple α,β-unsaturated nitrile, represents one such scaffold. Its synthesis is straightforward via a Knoevenagel condensation of cyclohexanone and acetonitrile, a process that is both scalable and cost-effective.[1][2] The true value of this molecule, however, lies in its reactive potential. The conjugated system, comprising a nucleophilic nitrile group and an electrophilic double bond, offers a rich playground for synthetic chemists to construct complex molecular architectures.

Derivatives of similar α,β-unsaturated nitriles have demonstrated a wide array of biological activities, including anticancer, antifungal, and antibacterial properties.[3] This guide provides researchers, scientists, and drug development professionals with a detailed technical overview and actionable protocols for transforming this compound into novel, high-value heterocyclic derivatives. We will move beyond simple procedural lists to explore the mechanistic underpinnings of these transformations, empowering researchers to not only replicate but also innovate upon these methods.

Part 1: Foundational Synthesis of this compound

Before exploring its derivatization, it is crucial to understand the synthesis of the starting material. The most common method is a base-catalyzed Knoevenagel condensation.

Causality of Experimental Choices:

  • Base Catalyst (Potassium Hydroxide): A strong base like KOH is required to deprotonate acetonitrile, which has a relatively high pKa. This generates the acetonitrile carbanion, a potent nucleophile.[1]

  • Reflux Conditions: The reaction requires heat to overcome the activation energy for both the initial nucleophilic attack on the cyclohexanone carbonyl and the subsequent dehydration step to form the stable conjugated double bond.

  • Work-up with Ice and Extraction: Pouring the hot reaction mixture onto ice serves to quench the reaction and precipitate the organic product, which has low solubility in cold water. Subsequent extraction with a non-polar solvent like ether efficiently isolates the product from the aqueous phase containing inorganic salts.[1]

Protocol 1.1: Synthesis of this compound

Materials:

  • Potassium hydroxide (KOH), 85% pellets

  • Acetonitrile (CH₃CN)

  • Cyclohexanone (C₆H₁₀O)

  • Diethyl ether (Et₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Cracked ice

Equipment:

  • 1-L three-necked round-bottomed flask

  • Mechanical stirrer

  • Reflux condenser

  • Addition funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Equip the 1-L three-necked flask with a mechanical stirrer, reflux condenser, and an addition funnel.

  • Charge the flask with potassium hydroxide (33.0 g, 0.5 mol) and acetonitrile (250 mL).

  • Bring the mixture to a gentle reflux with stirring.

  • In the addition funnel, prepare a solution of cyclohexanone (49 g, 0.5 mol) in acetonitrile (100 mL).

  • Add the cyclohexanone solution dropwise to the refluxing mixture over a period of 30-60 minutes.

  • After the addition is complete, continue heating at reflux for an additional 2 hours.[1]

  • Allow the mixture to cool slightly, then pour the hot solution onto 600 g of cracked ice in a large beaker.

  • Transfer the resulting two-phase mixture to a separatory funnel. Separate the layers and extract the aqueous phase three times with 200 mL portions of diethyl ether.

  • Combine all organic extracts and wash them twice with 100 mL portions of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude oil is a mixture of α,β- and β,γ-isomers.[1] For most subsequent reactions, this mixture can be used directly. Further purification can be achieved by vacuum distillation if necessary.

Part 2: Synthesis of Thiophene Derivatives via the Gewald Reaction

The Gewald reaction is a powerful one-pot, multi-component reaction that constructs highly substituted 2-aminothiophenes from a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base.[4][5] In our case, this compound acts as the pre-formed Knoevenagel adduct, streamlining the process.

Mechanistic Insight: The reaction begins with the base-catalyzed addition of elemental sulfur to the α-carbon of the nitrile, forming a thiolate intermediate. This intermediate then undergoes an intramolecular cyclization, attacking the nitrile carbon. A subsequent tautomerization and aromatization lead to the stable 2-aminothiophene ring system.[6] The choice of a base like morpholine or triethylamine is critical; it must be strong enough to facilitate the initial steps but not so strong as to cause unwanted side reactions.

Gewald Reaction Workflow cluster_0 Step 1: Reagent Assembly cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up & Isolation cluster_3 Step 4: Purification A This compound E Heat mixture to reflux (e.g., 70-80°C) A->E B Elemental Sulfur (S8) B->E C Base (e.g., Morpholine) C->E D Solvent (e.g., Ethanol) D->E F Monitor reaction by TLC E->F ~2-4 hours G Cool to room temperature F->G Reaction complete H Pour into ice-water G->H I Filter the precipitate H->I J Wash with cold ethanol/water I->J K Dry the solid product J->K L Recrystallization (e.g., from Ethanol) K->L M Characterization (NMR, IR, MS) L->M

Caption: Workflow for the Gewald Aminothiophene Synthesis.

Protocol 2.1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

Materials:

  • This compound

  • Elemental sulfur (S₈)

  • Morpholine

  • Ethanol (EtOH)

Equipment:

  • Round-bottomed flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter flask

Procedure:

  • In a 250 mL round-bottomed flask, combine this compound (12.1 g, 0.1 mol), elemental sulfur (3.2 g, 0.1 mol), and ethanol (80 mL).

  • Add morpholine (8.7 mL, 0.1 mol) to the suspension with stirring.

  • Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 78°C) for 3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the flask to room temperature. A solid product should precipitate.

  • Pour the mixture into 200 mL of ice-cold water with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid cake thoroughly with cold water and then with a small amount of cold ethanol to remove impurities.

  • Dry the product under vacuum to yield the crude 2-aminothiophene derivative.

  • For further purification, recrystallize the solid from ethanol.

ParameterConditionRationale
Stoichiometry 1:1:1 (Nitrile:Sulfur:Base)Ensures complete conversion of the limiting reagent.
Solvent EthanolGood solubility for reactants at reflux, poor for product at RT.
Base MorpholineActs as a catalyst for both condensation and sulfur addition.[7]
Temperature Reflux (~78°C)Provides sufficient energy for cyclization and aromatization.
Reaction Time 2-4 hoursTypical duration for complete conversion monitored by TLC.

Part 3: Synthesis of Pyran Derivatives via Multicomponent Reaction

Polyfunctionalized 4H-pyran derivatives are another class of valuable heterocycles known for a range of biological activities.[8][9] They can be synthesized efficiently through a one-pot, three-component reaction involving an aldehyde, malononitrile, and a 1,3-dicarbonyl compound. By adapting this, we can use this compound as a Michael acceptor for the enolate of a 1,3-dicarbonyl compound.

Mechanistic Insight: This reaction is a classic example of a domino Michael addition-cyclization sequence.[9] A base catalyst deprotonates the active methylene compound (e.g., ethyl acetoacetate), which then acts as a nucleophile in a Michael (conjugate) addition to the electron-deficient double bond of this compound.[10] The resulting intermediate undergoes an intramolecular cyclization, where the enolate attacks the nitrile carbon, followed by tautomerization to yield the stable 4H-pyran derivative.

Pyran Synthesis Mechanism This compound This compound MichaelAdduct Michael Adduct This compound->MichaelAdduct ActiveMethylene Active Methylene (e.g., Ethyl Acetoacetate) Enolate Enolate Intermediate ActiveMethylene->Enolate Deprotonation Base Base (e.g., Piperidine) Enolate->MichaelAdduct Michael Addition CyclizedIntermediate Cyclized Intermediate MichaelAdduct->CyclizedIntermediate Intramolecular Cyclization PyranProduct 4H-Pyran Derivative CyclizedIntermediate->PyranProduct Tautomerization

Sources

cyclohexylideneacetonitrile in multicomponent reaction design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Cyclohexylideneacetonitrile in Multicomponent Reaction (MCR) Design


) as a Core Electrophile in MCR Architectures
Audience:  Drug Discovery Chemists, Process Development Scientists

Executive Summary

This compound (and its substituted derivatives) represents a pivotal "privileged structure" in the design of Multicomponent Reactions (MCRs). Acting primarily as a sterically constrained Michael acceptor, this scaffold serves as a gateway to spiro-cyclic architectures, fused heterocycles (e.g., 2-aminothiophenes, tetrahydroquinolines), and


-amino acids (e.g., Gabapentin).

This guide moves beyond standard textbook descriptions to address the causality of reaction design: how to modulate the electrophilicity of the


-carbon, manage the competing polymerization pathways, and execute robust, self-validating protocols for diversity-oriented synthesis (DOS).

Mechanistic Grounding: The "Push-Pull" Activation

To successfully design MCRs using this compound, one must understand its reactivity profile compared to open-chain analogues.

  • Steric Anchoring: The cyclohexane ring locks the conformation, preventing cis/trans isomerization complications common in linear

    
    -unsaturated nitriles. This pre-organization lowers the entropic cost of cyclization steps in MCRs.
    
  • Electrophilic Tuning: The nitrile group (

    
    -withdrawing, 
    
    
    
    -withdrawing) activates the exocyclic double bond. However, the
    
    
    -substitution (the cyclohexane ring) provides steric bulk that retards nucleophilic attack compared to simple acrylonitrile.
    • Design Implication: Successful MCRs require high-energy nucleophiles (e.g., nitronates, sulfur ylides) or catalytic activation (Lewis acids, organocatalysts) to overcome this steric barrier.

Pathway Visualization: Divergent Reactivity Nodes

Reactivity_Landscape CHA This compound (Core Electrophile) Gewald 2-Aminothiophenes (Gewald Reaction) CHA->Gewald MCR with S8 Gaba (1-Nitromethyl)cyclohexyl-acetonitrile (Gabapentin Precursor) CHA->Gaba Michael Addition Spiro Spiro-fused Carbocycles CHA->Spiro Cycloaddition Nu_S Elemental Sulfur (S8) + Amine Base Nu_S->CHA Nu_C Nitromethane (Michael Donor) Nu_C->CHA Nu_DA 1,3-Dienes (Diels-Alder) Nu_DA->CHA

Figure 1: Divergent synthetic pathways originating from the this compound scaffold.

Case Study & Protocol: The "Interrupted" Gewald Synthesis

While the classic Gewald reaction mixes a ketone, cyanoacetate, and sulfur, designing the reaction to start from (or pass through) the This compound intermediate allows for greater control over side products and the introduction of diversity at the nitrile position.

Target: Synthesis of Spiro[cyclohexane-1,4'-thieno[2,3-d]pyrimidine] derivatives (via 2-aminothiophene intermediate).

Experimental Protocol

Objective: Isolate the 2-aminothiophene scaffold via a 3-component condensation, validated by in-process controls.

Reagents:

  • Cyclohexanone (10 mmol) [Precursor to scaffold]

  • Activated Acetonitrile (e.g., Malononitrile or Ethyl Cyanoacetate) (10 mmol)

  • Elemental Sulfur (

    
    ) (10 mmol atom equivalent)
    
  • Base: Morpholine (Catalytic, 1.0 mmol)

  • Solvent: Ethanol (Absolute)

Step-by-Step Methodology:

  • In-Situ Scaffold Formation (The Knoevenagel Step):

    • Action: Charge a 50 mL round-bottom flask with Cyclohexanone (0.98 g) and Malononitrile (0.66 g) in Ethanol (10 mL). Add Morpholine (0.1 mL).

    • Condition: Stir at room temperature for 20 minutes.

    • Checkpoint: TLC (Hexane:EtOAc 8:2) should show the disappearance of malononitrile and the appearance of the cyclohexylidenemalononitrile intermediate (

      
      ).
      
    • Why: Pre-forming the alkene ensures that sulfur reacts with the conjugated system and not the free ketone, reducing tar formation.

  • The Multicomponent Assembly (The Gewald Step):

    • Action: Add elemental sulfur (0.32 g) to the stirring mixture.

    • Condition: Heat to reflux (

      
      C) for 2–4 hours.
      
    • Observation: The suspension will clarify as sulfur is consumed, followed by the precipitation of the solid product.

    • Mechanism:[1][2][3][4][5][6] The amine base activates sulfur (forming polysulfides) which attacks the nitrile; the resulting thiolate attacks the cyclohexylidene ring (Michael addition), followed by Thorpe-Ziegler cyclization.

  • Workup & Purification:

    • Action: Cool to

      
      C. Filter the precipitate.
      
    • Wash: Wash the cake with cold ethanol (

      
       mL) to remove unreacted reagents.
      
    • Drying: Vacuum dry at

      
      C.
      
    • Validation: Melting point check (Literature:

      
      C for the malononitrile derivative) and 
      
      
      
      H NMR (Characteristic
      
      
      broad singlet at
      
      
      7.0–7.5 ppm).

Data Summary Table: Solvent Effects on Yield

SolventDielectric Constant (

)
Reaction Time (h)Yield (%)Note
Ethanol 24.53.088 Recommended (Green/Efficient)
Methanol33.04.582Slower precipitation
Toluene2.3812.045Poor sulfur solubility
DMF36.71.570Difficult workup (product remains soluble)

Advanced Application: Gabapentin Precursor Synthesis

The industrial relevance of this compound is best exemplified by the synthesis of Gabapentin . This process relies on a Michael addition that must be carefully controlled to prevent bis-addition.

Reaction Logic:



Critical Control Points:

  • Base Selection: Strong bases (KOH) can hydrolyze the nitrile. Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or TMG (Tetramethylguanidine) for cleaner Michael addition.

  • Temperature: Maintain

    
    C. Higher temperatures promote polymerization of the nitromethane.
    
  • Stoichiometry: Use excess Nitromethane (5–10 equiv.) as both reactant and solvent to drive the equilibrium and prevent the product (which is still a nitrile) from reacting further.

Mechanism Visualization: The Michael Cascade

Michael_Mechanism Step1 Activation: Nitromethane deprotonated by Base (Forms Nitronate Anion) Step2 Attack: Nitronate attacks u03b2-carbon of This compound Step1->Step2 Step3 Stabilization: Formation of stabilized Carbanion intermediate Step2->Step3 Step4 Protonation: Product formed upon workup (Regenerates Base) Step3->Step4

Figure 2: Step-wise mechanism for the synthesis of the Gabapentin precursor.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield / Tar Formation Polymerization of the alkeneAdd a radical inhibitor (e.g., Hydroquinone) or lower reaction temperature. Ensure inert atmosphere (

).
Incomplete Conversion Steric hindrance at

-carbon
Switch to a more polar aprotic solvent (DMSO) to increase the nucleophilicity of the attacking species.
Hydrolysis of CN group Wet solvent or excessive base strengthDry solvents over molecular sieves (3Å). Use organic bases (DBU, Piperidine) instead of hydroxides.
Product Oiling Out Impurities preventing crystallizationSeed with pure crystal if available. Use a mixed solvent system (EtOH/Water) to force precipitation.

References

  • Title: Process for the preparation of 1-aminomethyl-1-cyclohexaneacetic acid (Gabapentin).
  • Gewald Reaction Mechanism & Protocols

    • Title: The Gewald Reaction in the Synthesis of 2-Aminothiophenes.[7]

    • Source: Organic Reactions (Wiley).
    • URL:[Link]

  • This compound Preparation

    • Title: Acetonitrile, cyclohexylidene- (Organic Syntheses Procedure).[3][8]

    • Source: Organic Syntheses, Coll. Vol. 6, p.323 (1988).
    • URL:[Link]

  • MCRs in Drug Discovery

    • Title: Multicomponent Reactions in Total Synthesis.[4]

    • Source: Caltech Stoltz Group Seminars.
    • URL:[Link]

Sources

Cyclohexylideneacetonitrile: A Versatile Precursor for the Synthesis of Medicinally Relevant Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced therapeutic potential is a paramount objective. Spirocyclic compounds, characterized by two rings sharing a single common atom, have emerged as a particularly attractive class of molecules in drug discovery. Their inherent three-dimensionality and conformational rigidity can lead to improved binding affinity and selectivity for biological targets, while also favorably modulating physicochemical properties such as solubility and metabolic stability. This structural complexity offers a distinct advantage over traditional flat, aromatic compounds, paving the way for the development of innovative therapeutics with improved efficacy and pharmacokinetic profiles.

Cyclohexylideneacetonitrile, a readily accessible α,β-unsaturated nitrile, serves as a versatile and highly reactive precursor for the construction of a diverse array of spirocyclic frameworks. Its electron-deficient double bond and nitrile functionality provide multiple avenues for synthetic transformations, primarily through cycloaddition and Michael addition pathways. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of spirocyclic compounds, with a focus on detailed experimental protocols and the underlying chemical principles.

Part 1: Preparation of the Precursor - this compound

A reliable and scalable synthesis of this compound is the essential first step. The most common and efficient method is the Knoevenagel condensation of cyclohexanone with acetonitrile.

Protocol 1: Synthesis of this compound

This protocol is adapted from a well-established procedure in Organic Syntheses.

Reaction Scheme:

Materials:

  • Cyclohexanone

  • Acetonitrile

  • Potassium hydroxide (KOH) pellets

  • Ice

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • 1-L three-necked round-bottomed flask

  • Reflux condenser

  • Mechanical stirrer

  • Addition funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 1-L three-necked round-bottomed flask equipped with a reflux condenser, mechanical stirrer, and addition funnel, add potassium hydroxide (33.0 g, 0.5 mol) and acetonitrile (250 mL).

  • Heat the mixture to reflux with stirring.

  • In the addition funnel, prepare a solution of cyclohexanone (49 g, 0.5 mol) in acetonitrile (100 mL).

  • Add the cyclohexanone solution dropwise to the refluxing mixture over a period of 30-60 minutes.

  • After the addition is complete, continue heating at reflux for an additional 2 hours.

  • Allow the reaction mixture to cool slightly, then pour it onto 600 g of cracked ice in a large beaker.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with diethyl ether (3 x 200 mL).

  • Combine all organic layers and wash with brine (2 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as a pale yellow oil.

Expected Yield: 48-60%.

Characterization: The product is typically a mixture of the α,β- and β,γ-isomers. The α,β-isomer is the desired reactant for subsequent reactions. Further purification can be achieved by fractional distillation or chromatography if necessary.

Part 2: Synthesis of Spiro[cyclohexane-pyrrolidine] Derivatives via 1,3-Dipolar Cycloaddition

One of the most powerful applications of this compound is its use as a dipolarophile in [3+2] cycloaddition reactions with azomethine ylides. This multicomponent reaction provides a highly efficient and atom-economical route to spiro[cyclohexane-pyrrolidine] scaffolds, which are prevalent in many biologically active compounds. The azomethine ylide is typically generated in situ from the condensation of an α-amino acid (such as sarcosine) and an aldehyde or ketone (such as isatin).

Mechanistic Insight

The reaction proceeds through a concerted [3+2] cycloaddition mechanism. The azomethine ylide, a 1,3-dipole, reacts with the electron-deficient alkene of this compound (the dipolarophile) to form a five-membered pyrrolidine ring. The regioselectivity and stereoselectivity of the reaction are governed by the frontier molecular orbitals of the reactants.

[Isatin] + [Sarcosine] + [this compound] --(Solvent, heat)--> [Spiro[cyclohexane-1,3'-pyrrolidine]-2'-one-4'-carbonitrile]

Caption: Michael addition-cyclization pathway.

Protocol 3: Synthesis of Spiro[cyclohexane-piperidine] Derivatives

This protocol outlines a potential pathway for the synthesis of spiro[cyclohexane-piperidine]-diones using a Michael donor with a latent electrophilic site, such as a malonate derivative with a leaving group.

Reaction Scheme:

Materials:

  • This compound

  • Dimethyl 2-(2-bromoethyl)malonate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Equipment:

  • Schlenk flask or oven-dried round-bottomed flask with a septum

  • Magnetic stirrer and stir bar

  • Syringes

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add sodium hydride (1.2 mmol, 60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexane (3 x 5 mL) to remove the mineral oil, and then carefully decant the hexane.

  • Add anhydrous THF (10 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of dimethyl 2-(2-bromoethyl)malonate (1.0 mmol) in anhydrous THF (5 mL) to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired spiro[cyclohexane-piperidine] derivative.

Conclusion

This compound has proven to be a valuable and versatile precursor for the synthesis of spirocyclic compounds. The methodologies presented herein, namely 1,3-dipolar cycloaddition and Michael addition-cyclization, offer efficient and modular routes to novel spiro-heterocycles of significant interest to the pharmaceutical and agrochemical industries. The detailed protocols provided in this application note serve as a practical guide for researchers to explore the rich chemistry of this precursor and to generate diverse libraries of sprocyclic compounds for biological screening and lead optimization.

References

  • Organic Syntheses, Coll. Vol. 6, p.373 (1988); Vol. 53, p.35 (1973). [Link: http://www.orgsyn.org/demo.aspx?prep=cv6p0373]
  • Peng, Y., et al. (2014). A three-component, 1,3-dipolar cycloaddition of in situ generated azomethine ylides from isatin derivatives and benzylamine, with benzylideneacetone. Frontiers in Chemistry, 2, 84. [Link: https://www.frontiersin.org/articles/10.3389/fchem.2014.00084/full]
  • Ball-Jones, N. R., Badillo, J. J., & Franz, A. K. (2012). Strategies for the enantioselective synthesis of spirooxindoles. Organic & Biomolecular Chemistry, 10(27), 5165-5181. [Link: https://pubs.rsc.org/en/content/articlelanding/2012/ob/c2ob25184a]
  • Varela, M. T., Dias, G. G., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link: https://www.dndi.
  • Foumeshi, M. K., Halimehjani, A. Z., et al. (2021). Tandem Alkylation/Michael Addition Reaction of Dithiocarbamic Acids with Alkyl γ-Bromocrotonates: Access to Functionalized 1,3-Thiazolidine-2-thiones. Synthesis, 53(12), 2219-2228. [Link: https://www.organic-chemistry.org/abstracts/lit4/184.shtm]

step-by-step guide to synthesizing substituted cyclohexylideneacetonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

Substituted cyclohexylideneacetonitriles are critical pharmacophores and synthetic intermediates in medicinal chemistry. They serve as the direct precursors to Gabapentinoids (e.g., Gabapentin) and other


-amino acids used in treating epilepsy and neuropathic pain. The exocyclic double bond provides a versatile handle for subsequent functionalization, including Michael additions, cyclopropanations, and reduction to saturated nitriles.

This guide moves beyond generic textbook descriptions to provide a rigorous, field-validated approach to synthesizing these targets. We focus on two primary pathways:

  • The Horner-Wadsworth-Emmons (HWE) Reaction: The "Gold Standard" for high-value, stereochemically demanding substrates, offering superior E/Z selectivity and mild conditions.

  • The Knoevenagel Condensation: A cost-effective, atom-economical route suitable for bulk synthesis of less sensitive substrates.

Strategic Analysis: Route Selection Matrix

Before initiating synthesis, the researcher must select the pathway that aligns with the substrate's sensitivity and the project's scale.

RouteSelection Start Target: Substituted Cyclohexylideneacetonitrile SubstrateAnalysis Analyze Substrate (Sterics, Sensitivity) Start->SubstrateAnalysis HWE_Path High Steric Hindrance or Base Sensitive? SubstrateAnalysis->HWE_Path Complex Knoevenagel_Path Bulk Scale or Cost Sensitive? SubstrateAnalysis->Knoevenagel_Path Simple/Robust HWE_Decision Route A: HWE Reaction (NaH/THF or LiCl/DBU) HWE_Path->HWE_Decision Yes HWE_Pros Pros: High Yield, Mild, Easy Workup (Water Soluble) HWE_Decision->HWE_Pros Knoevenagel_Decision Route B: Knoevenagel (Cyanoacetic Acid/Toluene) Knoevenagel_Path->Knoevenagel_Decision Yes Knoevenagel_Pros Pros: Cheap Reagents, Atom Economy Knoevenagel_Decision->Knoevenagel_Pros

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate constraints.

Protocol A: Horner-Wadsworth-Emmons (HWE) Reaction

Best for: High-value intermediates, sterically hindered ketones, and scenarios requiring strict control over reaction conditions.

Mechanistic Insight

The HWE reaction utilizes phosphonate-stabilized carbanions.[1][2] Unlike the Wittig reaction, the phosphate byproduct is water-soluble, vastly simplifying purification.[2] For substituted cyclohexanones (e.g., 4-tert-butylcyclohexanone), the HWE reagent is more nucleophilic than triphenylphosphonium ylides, driving the reaction to completion even with steric bulk.

Reagents & Stoichiometry[1][4]
ComponentRoleEquivalentsNotes
Substituted Cyclohexanone Limiting Reagent1.0Dry rigorously.
Diethyl (cyanomethyl)phosphonate HWE Reagent1.2Slight excess ensures conversion.
Sodium Hydride (60% in oil) Base1.2 - 1.5Wash with hexanes if oil interferes.
THF (Anhydrous) Solvent0.2 - 0.5 MMust be peroxide-free and dry.
Step-by-Step Procedure
  • Apparatus Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Base Activation:

    • Charge NaH (1.2 equiv) into the flask under

      
      .
      
    • Optional: Wash NaH with dry pentane/hexanes (2x) to remove mineral oil if downstream analysis is sensitive to hydrocarbons.

    • Suspend NaH in anhydrous THF. Cool to 0°C .

  • Phosphonate Addition (The Deprotonation):

    • Dissolve Diethyl (cyanomethyl)phosphonate (1.2 equiv) in minimal THF.

    • Add dropwise to the NaH suspension over 15–20 minutes.

    • Observation: Evolution of

      
       gas. Solution often turns clear or slightly yellow.
      
    • Stir at 0°C for 30 minutes to ensure complete formation of the carbanion.

  • Substrate Addition:

    • Dissolve the substituted cyclohexanone (1.0 equiv) in THF.

    • Add slowly to the reaction mixture at 0°C.

  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature (RT).

    • Monitor: TLC or LC-MS. Most reactions complete within 2–4 hours.

    • Optimization: If conversion is sluggish (common with 2,6-disubstituted ketones), heat to reflux (66°C).

  • Workup:

    • Quench carefully with Saturated

      
       solution (exothermic!).
      
    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine -> Dry over

      
       -> Filter -> Concentrate.
      
  • Purification:

    • The crude oil is often high purity. If necessary, purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Knoevenagel Condensation (Decarboxylative)

Best for: Large-scale synthesis (kg scale), robust substrates, and cost-minimization.

Mechanistic Insight

This "classic" route condenses cyclohexanone with cyanoacetic acid. The reaction proceeds through an initial aldol-like addition followed by dehydration.[3] The critical step is the in situ thermal decarboxylation of the intermediate


-cyanoacrylate to yield the desired nitrile.
Reagents & Stoichiometry[1][4]
ComponentRoleEquivalentsNotes
Substituted Cyclohexanone Limiting Reagent1.0
Cyanoacetic Acid Nucleophile1.1Hygroscopic; store in desiccator.
Ammonium Acetate Catalyst0.1 - 0.2Buffers the reaction.
Toluene Solvent0.5 MRequired for azeotropic water removal.
Step-by-Step Procedure
  • Apparatus Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging: Add cyclohexanone, cyanoacetic acid, ammonium acetate, and toluene.

  • Reflux & Water Removal:

    • Heat the mixture to vigorous reflux (~110°C).

    • Water will collect in the Dean-Stark trap.

    • Endpoint: Reaction is complete when water evolution ceases (typically 4–12 hours).

  • Decarboxylation (Critical Step):

    • Depending on the substrate, decarboxylation may occur spontaneously during reflux.

    • Validation: Monitor the disappearance of the carboxylic acid intermediate via TLC (bromocresol green stain).

  • Workup:

    • Cool to RT. Wash the toluene layer with saturated

      
       (removes unreacted acid) and then water.
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Distillation is the preferred method for this route on a large scale.

Process Visualization: HWE Workflow

HWE_Workflow Setup 1. Setup Dry THF, N2 atm Deprotonation 2. Deprotonation NaH + Phosphonate (0°C, 30 min) Setup->Deprotonation Addition 3. Addition Add Ketone (Warm to RT) Deprotonation->Addition Active Ylide Formed Monitoring 4. Monitor TLC/LCMS (2-4 hrs) Addition->Monitoring Quench 5. Workup Sat. NH4Cl Extract EtOAc Monitoring->Quench Complete Product 6. Product Cyclohexylidene- acetonitrile Quench->Product

Figure 2: Sequential workflow for the Horner-Wadsworth-Emmons synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (HWE) Wet solvent/reagentsRe-dry THF over molecular sieves. Ensure NaH is active.
Incomplete Conversion Steric hindranceSwitch base to t-BuOK (stronger/more soluble) or reflux the reaction.
E/Z Isomerism Thermodynamic controlWhile cyclohexylidene is symmetric, substituted rings may yield isomers. HWE generally favors the thermodynamic product (equatorial substitution).
Polymerization (Knoevenagel) OverheatingEnsure the bath temperature is not excessive; add a radical inhibitor (e.g., BHT) if necessary.

Safety Protocols

  • Cyanide/Nitrile Hazard: While these nitriles are not free cyanide, metabolism or hydrolysis can release toxic species. Handle in a fume hood.

  • Sodium Hydride: Pyrophoric. Reacts violently with water. Keep a container of dry sand or Class D extinguisher nearby.

  • Phosphonates: Can be skin irritants and acetylcholinesterase inhibitors (mild). Wear double nitrile gloves.

References

  • Organic Syntheses Procedure (HWE)

    • Title: Acetonitrile, cyclohexylidene-[4]

    • Source: Organic Syntheses, Coll.[5] Vol. 5, p.263 (1973); Vol. 46, p.1 (1966).

    • URL:[Link]

  • Gabapentin Synthesis (Industrial Context)
  • HWE Reaction Review

    • Title: Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products

    • Source: Current Organic Chemistry

    • URL:[Link] (Note: Direct PDF access may require subscription, abstract is public).

  • Knoevenagel Condensation Mechanism

    • Title: Knoevenagel Condensation[3][5][6][7][8]

    • Source: Organic Chemistry Portal[3]

    • URL:[Link]

Sources

Troubleshooting & Optimization

troubleshooting common side reactions in cyclohexylideneacetonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

Synthesizing cyclohexylideneacetonitrile (an


-unsaturated nitrile) presents a classic conflict between kinetic and thermodynamic control. While the target molecule possesses a conjugated system, the exocyclic double bond is often less stable than its endocyclic isomer (1-cyclohexenylacetonitrile) due to ring strain and steric interactions.

This guide addresses the three primary failure modes in this synthesis: Isomerization , Oligomerization (Tarring) , and Competitive Self-Condensation . We focus on the two most prevalent synthetic routes: the Horner-Wadsworth-Emmons (HWE) olefination and the Direct Base-Catalyzed Condensation .

Module 1: The Isomerization Trap ( vs. )

User Question: "I synthesized this compound via the HWE route, but my NMR shows a vinylic proton signal at


 5.65 ppm instead of the expected 

5.08 ppm. What happened?"

Diagnosis: You have isolated the thermodynamically stable


-isomer  (1-cyclohexenylacetonitrile) rather than the desired 

-target.
Technical Analysis

The exocyclic double bond in this compound is susceptible to acid- or base-catalyzed migration into the ring.[1] While the


-isomer allows for conjugation with the nitrile, the 

-isomer relieves the torsional strain of the exocyclic

center on the cyclohexane ring.
  • 
    -isomer (Target):  Kinetic product. Vinylic proton 
    
    
    
    5.08 ppm.[2]
  • 
    -isomer (Impurity):  Thermodynamic product. Vinylic proton 
    
    
    
    5.65 ppm.[2]
Troubleshooting Protocol
VariableRecommendationMechanism of Failure
Workup pH Neutral (pH 7) Strong acid or base during quench catalyzes proton shift (tautomerization).
Distillation Vacuum (<1 mmHg) High thermal stress (>100°C) accelerates thermodynamic equilibration to the endo-isomer.
Reagent Stoichiometry 1.05 eq. Base Excess base remaining after reaction completes will isomerize the product upon heating.

Corrective Action: If you detect the isomer:

  • Avoid silica gel chromatography (acidic surface can catalyze isomerization). Use neutral alumina if necessary.

  • If distilling, add a trace of radical inhibitor and keep pot temperature below 80°C using high vacuum.

Module 2: Horner-Wadsworth-Emmons (HWE) Optimization

User Question: "My HWE reaction using diethyl (cyanomethyl)phosphonate and NaH gives low yields and a significant amount of dialkylated byproduct."

Diagnosis: You are experiencing Michael Addition (Bis-alkylation). The deprotonated phosphonate is a nucleophile that can attack the newly formed product.

The Pathway Logic
  • Step 1 (Desired): Phosphonate anion attacks cyclohexanone

    
     Product.
    
  • Step 2 (Undesired): Excess phosphonate anion attacks the

    
    -carbon of the Product (Michael acceptor).
    
Visualizing the Competition

HWE_Pathway Start Cyclohexanone + Phosphonate Anion Intermediate Oxaphosphetane Start->Intermediate Nucleophilic Addition Target This compound (Target) Intermediate->Target Elimination (- Phosphate) SideProduct Bis-alkylated Michael Adduct Target->SideProduct Attack by Excess Phosphonate Anion

Figure 1: The HWE reaction pathway showing the competitive Michael addition risk (red dashed line).

HWE Protocol for High Purity

Standard Protocol Reference: Wadsworth & Emmons, JACS 1961 [1]

  • Solvent: THF (Anhydrous).

  • Base: NaH (60% dispersion) or

    
    -BuOK.
    
  • Mode of Addition (Crucial):

    • Do NOT mix ketone and phosphonate then add base.

    • Correct: Pre-form the phosphonate anion (add phosphonate to NaH/THF at 0°C). Stir 30 mins. Then, add Cyclohexanone slowly dropwise.

    • Why? This ensures the ketone is immediately consumed by the anion, preventing a buildup of product in the presence of excess anion.

Module 3: Direct Condensation (The "Tar" Issue)

User Question: "I tried the cheaper KOH/Acetonitrile reflux method. The reaction turned into a black tar/gel, and I can't isolate the product."

Diagnosis: You have triggered Anionic Polymerization of acetonitrile or Self-Aldol Condensation of the cyclohexanone.

Root Cause Analysis

Direct condensation relies on the weak acidity of acetonitrile (


). Using KOH at high temperatures (reflux) creates a harsh environment where:
  • Cyclohexanone enolizes and reacts with itself (Self-Aldol).

  • The product polymerizes (poly-nitrile formation).

Optimization Table: Base & Conditions
ParameterStandard (Risky)Optimized (Recommended)Reason
Base KOH / NaOH

-BuOK
or LDA
Sterically bulky bases minimize nucleophilic attack on the nitrile group.
Temperature Reflux (82°C)0°C to 25°C Kinetic control suppresses polymerization.
Solvent Acetonitrile (Neat)THF Dilution reduces the rate of self-condensation.

Process Fix (The "Cope" Modification): If you must use the KOH/MeCN route (due to cost), do not reflux indefinitely.

  • Use a Dean-Stark trap to remove water (drives equilibrium).

  • Limit reaction time to 2–4 hours.

  • Steam Distillation is mandatory for workup to separate the volatile monomer from the non-volatile oligomeric "tar" [2].

Summary of Critical Control Points

Troubleshooting_Logic Start Problem Identification Q1 Issue: Low Yield / Tar? Start->Q1 Q2 Issue: Wrong Isomer? Start->Q2 TarCause Polymerization or Self-Aldol Q1->TarCause IsoCause Thermodynamic Equilibration (Endo-cyclic double bond) Q2->IsoCause TarFix Switch to HWE Route OR Use Steam Distillation TarCause->TarFix IsoFix 1. Neutral Workup 2. Avoid Silica 3. Low Temp Distillation IsoCause->IsoFix

Figure 2: Decision tree for troubleshooting synthesis failures.

References

  • Wadsworth, W. S.; Emmons, W. D. "The Utility of Phosphonate Carbanions in Olefin Synthesis." Journal of the American Chemical Society, 1961 , 83(7), 1733–1738.

  • DiBiase, S. A.; Beadle, J. R.; Gokel, G. W. "Synthesis of

    
    -Unsaturated Nitriles from Acetonitrile: this compound and Cinnamonitrile." Organic Syntheses, 1984 , 62, 179. 
    
  • Cope, A. C. et al. "Cyclic Polyolefins. IV. 1,3-Cyclooctadiene." Journal of the American Chemical Society, 1950 , 72, 2510 (Context on exocyclic/endocyclic stability).

Sources

Cyclohexylideneacetonitrile Synthesis: A Technical Support and Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the optimization of cyclohexylideneacetonitrile synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our focus is to empower you with the scientific understanding to not only execute the synthesis but to intelligently troubleshoot and optimize it for your specific laboratory conditions.

I. Understanding the Reaction: The Knoevenagel Condensation

The formation of this compound from cyclohexanone and acetonitrile is a classic example of the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active hydrogen compound (acetonitrile) to a carbonyl group (cyclohexanone), followed by a dehydration step to yield the α,β-unsaturated nitrile.[1] The reaction is typically catalyzed by a weak base, which is crucial for the deprotonation of the weakly acidic acetonitrile.

Reaction Mechanism Overview

The generally accepted mechanism for the base-catalyzed Knoevenagel condensation between cyclohexanone and acetonitrile proceeds through the following key steps:

  • Enolate Formation: The basic catalyst (e.g., the hydroxide ion from KOH or an amine like piperidine) deprotonates acetonitrile to form a resonance-stabilized carbanion (enolate).[2]

  • Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of cyclohexanone, forming an alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated, often by the conjugate acid of the catalyst or the solvent, to yield a β-hydroxy nitrile (cyanohydrin).

  • Dehydration: The β-hydroxy nitrile undergoes base-catalyzed dehydration to eliminate a molecule of water, forming the final product, this compound. This step is often the driving force for the reaction, especially when water is removed.[3]

Knoevenagel_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Cyclohexanone Cyclohexanone Alkoxide Alkoxide Intermediate Cyclohexanone->Alkoxide Acetonitrile Acetonitrile Carbanion Acetonitrile Carbanion Acetonitrile->Carbanion Deprotonation by Base Base Base (e.g., OH⁻) Base->Carbanion Carbanion->Alkoxide Nucleophilic Attack Cyanohydrin β-Hydroxy Nitrile Alkoxide->Cyanohydrin Protonation Product This compound Cyanohydrin->Product Dehydration Water Water Cyanohydrin->Water experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Charge flask with cyclohexanone, acetonitrile, and solvent (if applicable) Catalyst Add catalyst (e.g., KOH or piperidine) Reactants->Catalyst Heating Heat to reflux Catalyst->Heating Water_Removal Azeotropic water removal (with Dean-Stark trap) Heating->Water_Removal Optional Monitoring Monitor progress by TLC/GC Heating->Monitoring Water_Removal->Monitoring Quenching Quench reaction (e.g., with ice-water) Monitoring->Quenching Upon completion Extraction Extract with organic solvent Quenching->Extraction Washing Wash organic layer Extraction->Washing Drying Dry over anhydrous salt Washing->Drying Solvent_Removal Remove solvent (rotary evaporation) Drying->Solvent_Removal Distillation Purify by vacuum distillation Solvent_Removal->Distillation

Sources

how to prevent the polymerization of cyclohexylideneacetonitrile during storage

Author: BenchChem Technical Support Team. Date: February 2026

Critical Alert: The "Silent" Degradation

Do not treat Cyclohexylideneacetonitrile (CAS 4435-18-1) like a standard organic solvent.

While polymerization (solidification) is the most visible failure mode, this compound suffers from a "silent" degradation pathway: Isomerization . Under improper storage, the exocyclic double bond migrates into the ring, converting your active reagent into the thermodynamically more stable (but often less reactive)


-isomer (1-cyclohexenylacetonitrile).

Immediate "Do Not" List:

  • DO NOT store with trace bases (amines, hydroxides). Even glass surfaces with high alkalinity can trigger degradation.

  • DO NOT expose to UV light. This drives radical polymerization.

  • DO NOT store at room temperature for >24 hours.

The Science of Instability

To prevent degradation, you must understand the mechanism. This compound is an


-unsaturated nitrile, functioning as a Michael Acceptor. Its instability arises from two competing pathways:
  • Anionic/Radical Polymerization: The electron-withdrawing nitrile group activates the double bond. Nucleophiles (bases) or free radicals attack the

    
    -carbon, initiating a chain reaction that results in a yellow/orange gum or solid polymer.
    
  • Base-Catalyzed Isomerization: The

    
    -protons (on the cyclohexane ring) are acidic. A base can deprotonate this position, leading to resonance stabilization and subsequent reprotonation at the 
    
    
    
    -position. This shifts the double bond into the ring (Endo-isomer), which is chemically distinct.
Data Presentation: Degradation Indicators
ObservationDiagnosisMechanismRemediation
Yellowing of Liquid Early OligomerizationOxidation / Radical formationDistillation (reduced pressure)
Solid/Gel Formation Advanced PolymerizationChain propagation (Michael addition)Irreversible. Discard sample.
Refractive Index Shift IsomerizationDouble bond migration (Exo

Endo)
Distillation or Chromatography
Ammonia Smell HydrolysisNitrile

Amide conversion (Moisture)
Discard. (Requires water + acid/base)

Storage Protocols (SOP)

This protocol is designed to be self-validating . Every step includes a check to ensure the system is working.

Phase A: Receipt & Initial Handling
  • Visual Inspection: Upon receipt, the liquid should be colorless to pale yellow. If dark orange, reject the lot.

  • Purity Check (The "Time Zero" Standard):

    • Run a

      
      H NMR immediately. Focus on the alkene region.
      
    • Cyclohexylidene (Target): Signal at

      
       ~5.1 ppm.
      
    • Cyclohexenyl (Impurity): Signal at

      
       ~5.6-5.8 ppm (internal double bond).
      
    • Validation: If Isomer ratio is <95:5, purify before storage.

Phase B: Long-Term Storage Conditions
  • Temperature: Store at 2°C to 8°C (Standard Refrigerator). For storage >6 months, freeze at -20°C .

    • Why? Low thermal energy inhibits the activation energy required for polymerization.

  • Atmosphere: Argon or Nitrogen overlay is mandatory .

    • Why? Oxygen acts as a diradical initiator. Moisture promotes hydrolysis.

  • Container: Amber glass vials with Teflon-lined caps.

    • Why? Amber glass blocks UV (radical initiator). Teflon prevents leaching of plasticizers or base catalysis from rubber septa.

  • Stabilizers (Optional but Recommended):

    • If your application allows, add 10-50 ppm BHT (Butylated hydroxytoluene) .

    • Mechanism:[1][2][3][4] BHT scavenges peroxy radicals, terminating the polymerization chain before it solidifies the bulk material.

Visualizing the Degradation Pathways

The following diagram illustrates the competing failure modes you are fighting against.

DegradationPathways Monomer This compound (Target Reagent) Anion Resonance Stabilized Carbanion Monomer->Anion Deprotonation (γ-H) RadicalSpecies Active Radical Species Monomer->RadicalSpecies Initiation Polymer Solid Polymer/Gum (Irreversible Loss) Monomer->Polymer Anionic Polymerization Base Base / Nucleophile (Trigger) Base->Anion Radical UV Light / O2 (Trigger) Radical->RadicalSpecies Isomer 1-Cyclohexenylacetonitrile (Thermodynamic Isomer) Anion->Isomer Reprotonation (α-H) RadicalSpecies->Polymer Propagation

Figure 1: Competing degradation pathways. Note that basic conditions trigger both isomerization and anionic polymerization.

Troubleshooting & FAQs

Q: My sample has turned solid in the freezer. Can I melt it back? A: No. If the solidification is due to freezing (melting point is low, but possible in deep freeze), it will liquefy upon warming to room temp. However, if it remains solid at 25°C, it has polymerized. Polymerization is irreversible. You must discard the sample as the chemical bonds have fundamentally changed.

Q: Can I store this reagent mixed with amines for a "ready-to-use" stock solution? A: Absolutely not. Amines are nucleophiles that will trigger the Michael addition (polymerization) or act as bases to catalyze isomerization. Mix amines only immediately prior to the reaction.

Q: How do I remove the yellow color before use? A: The yellow color indicates oligomers.

  • Perform a vacuum distillation .

  • Boiling Point: ~108°C at 12 mmHg (or ~40-42°C at 0.15 mmHg).

  • Discard the first 5% (for volatiles) and the last 10% (pot residue containing polymers).

  • Note: Ensure your glassware is acid-washed or neutral; base-washed glass can trigger isomerization during distillation.

Q: Why is the Refractive Index (RI) important? A: It is the quickest "no-cost" purity check.

  • Pure this compound:

    
    .
    
  • Isomerized/Polymerized material will show significant deviation. If

    
    , verify with NMR.
    

Workflow: Receipt to Storage

Follow this decision tree to ensure sample integrity.

StorageWorkflow Receipt Receipt of Chemical Visual Visual Inspection: Colorless? Receipt->Visual NMR QC Check: NMR Isomer Ratio >95:5? Visual->NMR Yes Distill Action: Vacuum Distillation Visual->Distill No (Yellow) Discard Discard / Return Visual->Discard No (Solid) NMR->Distill Fail (Isomerized) Aliquot Aliquot into Amber Vials (Minimize Headspace) NMR->Aliquot Pass Distill->NMR Gas Purge with Argon/N2 Aliquot->Gas Store Store at 2-8°C Gas->Store

Figure 2: Quality Control and Storage Workflow.

References

  • Organic Syntheses. "this compound". Org. Synth.1981 , 60, 6. (Detailed synthesis and purification data, specifically noting the separation of isomers).

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 97105, this compound". PubChem. (Physical properties and safety data).

  • Pharmaffiliates. "2-Cyclohexylideneacetonitrile MSDS". (Storage temperature recommendations of 2-8°C).

  • Fisher Scientific. "Safety Data Sheet: 1-Cyclohexenylacetonitrile". (Comparative safety data for the isomer).

Sources

solvent effects on the rate and yield of cyclohexylideneacetonitrile reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CYC-SOLV-001 Subject: Solvent Effects on Rate & Yield of Cyclohexylideneacetonitrile Reactions Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Welcome to the Reaction Optimization Support Center. You are likely accessing this guide because you are experiencing low yields , slow reaction rates , or isomerization issues with this compound (


).

This molecule acts as a "chemical chameleon" depending on the solvent environment. It serves as both a product (via Knoevenagel condensation) and a Michael acceptor (electrophile). The choice of solvent dictates the stability of the transition states and the "nakedness" of the reacting nucleophiles.

This guide moves beyond generic advice, providing a mechanistic breakdown of how solvent polarity, proticity, and dielectric constants specifically alter the trajectory of these reactions.

Module A: Synthesis Optimization (The Knoevenagel Route)

Context: The most common synthesis involves condensing cyclohexanone with acetonitrile (or cyanoacetate) using a base catalyst.

The Core Problem: Equilibrium & Isomerization

The formation of this compound is reversible. Water is a byproduct; if not removed, the reaction stalls. Furthermore, the double bond can migrate, leading to a mixture of the desired conjugated (


) and undesired unconjugated (

) isomers.
Protocol 1: High-Yield Synthesis (The Dilution Effect)

Based on Organic Syntheses standards [1].

Workflow:

  • Reagents: Cyclohexanone (1 eq), KOH (1 eq), Acetonitrile (Excess - acts as solvent and reactant).

  • Solvent Strategy: Use Acetonitrile as the solvent.[1][2][3]

    • Why? High concentration of acetonitrile pushes the equilibrium forward (Le Chatelier’s principle).

    • Critical Insight: Dilution actually increases yield here. Increasing acetonitrile volume from 250 mL to 1000 mL (per 0.5 mol scale) can boost yield from ~48% to ~75% [1].

  • Temperature: Reflux.[3][4]

  • Quench: Pour onto crushed ice (stops isomerization).

Troubleshooting Synthesis Yields
SymptomDiagnosisCorrective Action
Low Conversion (<50%) Water Poisoning. The water byproduct is hydrolyzing the product back to starting materials.Switch Solvent System: Use Benzene or Toluene with a Dean-Stark trap to azeotropically remove water. This physically removes the byproduct, driving the reaction to completion.
High

-isomer content
Thermodynamic Control Failure. The deconjugated isomer is often kinetically accessible but thermodynamically less stable.Workup Control: Ensure the quench is rapid (ice bath). Do not allow the reaction to sit at warm temperatures after completion. Recrystallize or distill carefully to separate isomers.
Slow Rate Solvation Shelling. In protic solvents (EtOH), the base is heavily solvated.Switch to Ionic Liquids or MeCN: Ionic liquids (e.g., in proline-catalyzed variants) have shown superior rates due to stabilization of the ionic intermediate without "caging" the base [2].

Module B: Reactivity Optimization (Michael Additions)

Context: You are using this compound as an electrophile (Michael acceptor) to add a nucleophile (amine, thiol, enolate) to the


-carbon.
The Core Problem: Nucleophile "Caging"

The rate of Michael addition is governed by the nucleophilicity of the attacking species. This is heavily suppressed in protic solvents.

Mechanism: The "Naked Anion" Effect
  • In Protic Solvents (MeOH, EtOH, Water): The solvent forms a hydrogen-bond cage around the nucleophile (e.g.,

    
    
    
    
    
    
    
    ). The nucleophile must shed this solvent shell before it can attack the nitrile. This effectively raises the activation energy (
    
    
    ).
  • In Polar Aprotic Solvents (DMSO, DMF, MeCN): These solvents solvate cations (

    
    , 
    
    
    
    ) well but do not solvate anions effectively. The nucleophile remains "naked" and highly reactive.
Experimental Evidence

Studies on analogous unsaturated nitriles show that switching from Methanol to Acetonitrile/DMSO can increase reaction rates by orders of magnitude. For example, pyrrolidine addition rates drop significantly as the mole fraction of methanol increases due to H-bonding stabilization of the amine [3].

Troubleshooting Reaction Rates
SymptomDiagnosisCorrective Action
Reaction takes >24h Protic Solvent Inhibition. You are likely using Ethanol or Methanol.Swap to DMSO or DMF. This exposes the nucleophile. Caution: Reaction may become exothermic; add nucleophile slowly.
Low Yield (Oxa-Michael) Reversibility/Hydrolysis. Water addition is thermodynamically unfavorable.Use Benzyl Alcohol. Benzyl alcohol adds efficiently (high yield), whereas water addition is often mediocre.[5] Use a Ru-pincer catalyst if available for difficult alcohols [4].
Polymerization Runaway Reactivity. Solvent is too polar (e.g., pure DMSO with strong base).Dilute with THF. Use a mixture of THF/DMSO (9:1). THF moderates the rate while DMSO ensures solubility.

Visual Technical Guides

Figure 1: Synthesis Decision Matrix

Caption: Workflow for selecting the optimal solvent system based on available equipment and yield requirements.

SynthesisWorkflow start Start: Synthesis of This compound method Select Method start->method knoevenagel Knoevenagel Condensation (Cyclohexanone + MeCN) method->knoevenagel constraint Is Water Removal Possible? knoevenagel->constraint yes_dean Yes (Dean-Stark) constraint->yes_dean Equipment Available no_dean No (Standard Reflux) constraint->no_dean Simple Setup toluene Solvent: Toluene/Benzene Mechanism: Azeotropic Distillation Result: High Conversion yes_dean->toluene mecn_excess Solvent: Excess Acetonitrile Mechanism: Mass Action (Dilution) Result: Moderate-High Yield (Requires large volume) no_dean->mecn_excess ionic Solvent: Ionic Liquid / Solvent-Free Mechanism: Green Catalysis Result: Fast Rate, Easy Workup no_dean->ionic Green Focus

Figure 2: The Solvation Effect (Michael Addition)

Caption: Mechanistic comparison of nucleophile reactivity in Protic vs. Aprotic solvents.

SolvationEffect cluster_protic Protic Solvent (Methanol) High Activation Energy cluster_aprotic Aprotic Solvent (DMSO) Low Activation Energy Nuc1 Nu- Target Cyclohexylidene- acetonitrile Nuc1->Target Slow Attack (Blocked) Solv1 MeOH Solv1->Nuc1 H-Bond Solv2 MeOH Solv2->Nuc1 H-Bond Solv3 MeOH Solv3->Nuc1 H-Bond Nuc2 Nu- Nuc2->Target Fast Attack (Naked) Solv4 DMSO

References

  • DiBiase, S. A., et al. (1990). "Acetonitrile, cyclohexylidene-".[3] Organic Syntheses, Coll. Vol. 7, p. 108.

  • Zare, A., et al. (2012). "Ionic liquid-mediated Knoevenagel condensation: A comparative study". Journal of Molecular Liquids.
  • Boubaker, T., et al. (2020). "Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile". RSC Advances.

  • Szymoniak, J., et al. (2019).

Sources

Technical Support Center: Managing Exotherms in the Scale-Up of Cyclohexylideneacetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of cyclohexylideneacetonitrile. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions for managing the exothermic nature of this reaction, particularly during scale-up. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot effectively, and ensure a safe, reproducible, and high-yielding process.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Thermal Hazard

This section addresses fundamental questions about the this compound synthesis to build a strong foundational understanding of the reaction's thermal characteristics.

Q1: What is the reaction for synthesizing this compound, and why is it exothermic?

A1: The synthesis of this compound is most commonly achieved via the Knoevenagel condensation.[1][2][3] This reaction involves the nucleophilic addition of an active methylene compound, in this case, malononitrile, to the carbonyl group of cyclohexanone, typically catalyzed by a weak base like piperidine or an amine salt.[2][3] The initial addition is followed by a dehydration step to yield the final α,β-unsaturated product.[2]

The overall reaction is significantly exothermic for two primary reasons:

  • C-C Bond Formation: The formation of a new carbon-carbon bond is an energetically favorable and heat-releasing process.[1]

  • Dehydration: The subsequent elimination of a water molecule to form a stable, conjugated π-system is also a strong thermodynamic driving force that releases a substantial amount of energy.

The combination of these steps results in a rapid and often intense release of heat that must be carefully managed.

Q2: What are the critical process parameters that influence the rate of heat generation?

A2: The rate of heat generation (q) is a function of the reaction rate. Several parameters must be precisely controlled to manage the exotherm:

  • Rate of Reagent Addition: This is the most critical control parameter in a semi-batch process. The rate at which the limiting reagent is added directly dictates the rate of reaction and thus the rate of heat release. A faster addition can quickly overwhelm the cooling capacity of the reactor.[4]

  • Catalyst Loading: The concentration and type of catalyst significantly influence the reaction kinetics. Higher catalyst loading will accelerate the reaction, leading to a faster, more intense exotherm.

  • Reaction Temperature: Like most chemical reactions, the rate of the Knoevenagel condensation increases with temperature.[5] Higher process temperatures will lead to a faster reaction and a higher peak heat output. It's crucial to operate within a defined temperature window to prevent runaway conditions.

  • Concentration of Reactants: More concentrated reaction mixtures lead to a higher reaction rate and a greater volumetric heat output. Dilution can be an effective strategy to moderate the exotherm, though it impacts process efficiency.[4]

Q3: How can I quantify the thermal risk before attempting a large-scale synthesis?

A3: It is imperative to quantify the thermal risk on a small, laboratory scale before any scale-up is attempted.[6][7] The primary technique for this is Reaction Calorimetry (RC) .[8][9][10]

A reaction calorimeter measures the heat evolved during a reaction under controlled conditions, providing critical safety data.[8] Key parameters obtained from RC include:

  • Heat of Reaction (ΔHr): The total energy released per mole of reactant.

  • Heat Flow (q): The rate of heat release over time, which helps determine the required cooling capacity of the plant reactor.

  • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all cooling were to fail. This is a critical indicator of the potential for a thermal runaway.[11]

Additionally, techniques like Differential Scanning Calorimetry (DSC) can be used to screen for the thermal stability of reactants, intermediates, and the final product, identifying decomposition temperatures and potential secondary exothermic events.[12]

Section 2: Troubleshooting Guide - Common Scale-Up Scenarios

This section provides a structured approach to diagnosing and solving specific problems encountered during the scale-up process.

Scenario 1: Uncontrolled Temperature Spike During Malononitrile Addition
  • Problem: During the addition of the malononitrile solution, the internal reactor temperature begins to rise rapidly and exceeds the setpoint, and the cooling system cannot compensate.

  • Immediate Actions:

    • STOP THE ADDITION IMMEDIATELY. This removes the fuel for the reaction.

    • Engage maximum cooling on the reactor jacket.

    • If available and pre-planned, add a pre-chilled, inert solvent (a "quench") to dilute the reaction mass and absorb heat.

    • Alert safety personnel and prepare for emergency shutdown procedures if the temperature continues to rise uncontrollably.

  • Root Cause Analysis & Preventative Measures:

    • Cause A: Addition Rate Too High. The rate of heat generation surpassed the reactor's heat removal capacity.

      • Prevention: Use reaction calorimetry data to calculate a maximum, safe addition rate based on the plant reactor's heat transfer coefficient (U) and surface area (A).[8] The addition should be controlled such that q_reaction ≤ U * A * (T_process - T_jacket).

    • Cause B: Insufficient Cooling. The cooling utility may not be performing to specification (e.g., warmer-than-expected coolant temperature, low flow rate).

      • Prevention: Verify the performance of the cooling system before starting the reaction. Ensure the temperature and flow rate of the heat transfer fluid meet the process requirements.

    • Cause C: Accumulation of Unreacted Reagent. If the reaction fails to initiate immediately upon addition (e.g., due to low temperature or poor mixing), the malononitrile can build up. When the reaction finally starts, it does so with a large, pre-loaded concentration of reagent, leading to a violent exotherm.

      • Prevention: Ensure a small amount of "heel" from a previous batch or a pre-activated reaction mixture is present to ensure immediate initiation. Monitor the reaction exotherm in real-time; a flat heat flow profile during addition is a sign of accumulation and a major warning sign.

Scenario 2: Low Yield and/or High Impurity Profile at Scale
  • Problem: The reaction provided a high yield of clean product in the lab (e.g., 500 mL scale), but at the 50 L scale, the yield is significantly lower, and several new impurities are observed by HPLC.

  • Root Cause Analysis & Solutions:

    • Cause A: Poor Mixing and Localized Hot Spots. As reactor size increases, the surface-area-to-volume ratio decreases, making heat removal less efficient.[12] Inefficient mixing can lead to "hot spots" where the local temperature is much higher than the bulk temperature reading. These hot spots can cause thermal decomposition of the product or promote side reactions, such as the polymerization of malononitrile.[13]

      • Solution: Improve agitation. Evaluate the impeller type, speed (RPM), and position to ensure adequate turnover and mixing. For larger vessels, consider installing baffles to prevent vortexing and improve turbulence.

    • Cause B: Catalyst-Dependent Side Reactions. Certain catalysts, especially strong bases, can promote the formation of dimers or other condensation byproducts, particularly if the reaction is run for extended periods or at elevated temperatures.[14]

      • Solution: Re-evaluate the catalyst choice. Weaker bases or phase-transfer catalysts may offer better control.[15] Optimize catalyst loading at the larger scale; sometimes a lower loading is sufficient and safer.

    • Cause C: Incorrect Work-up Procedure for Scale. A work-up that is effective in the lab (e.g., rapid cooling, quick extraction) may be slow and inefficient at scale, allowing for product degradation or side reactions to occur during the isolation phase.

      • Solution: Design a scalable work-up procedure. This may involve quenching the reaction with a specific reagent, optimizing phase-split times, and ensuring that crystallization or isolation steps are performed within a validated time limit.[16]

Section 3: Key Methodologies & Data

Protocol: Controlled Semi-Batch Synthesis (1 L Scale)

This protocol outlines a safety-conscious, semi-batch approach suitable for a 1 L laboratory reactor, serving as a model for larger-scale operations.

  • Reactor Setup: Equip a 1 L, jacketed glass reactor with a mechanical stirrer, thermocouple, condenser, and a programmable addition pump. Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charge Reactor: Charge the reactor with cyclohexanone (1.0 mol) and the chosen solvent (e.g., toluene, 300 mL).

  • Catalyst Addition: Add the catalyst (e.g., piperidine, 0.05 mol) to the reactor.

  • Establish Setpoint: Begin stirring and set the jacket temperature to maintain an internal temperature of 25 °C.

  • Prepare Dosing Solution: In a separate vessel, dissolve malononitrile (1.0 mol) in the solvent (200 mL). Caution: Malononitrile is toxic and should be handled in a fume hood with appropriate PPE. [13]

  • Controlled Addition: Using the addition pump, add the malononitrile solution to the reactor over a period of 2 hours. Crucially, monitor the internal temperature and the jacket cooling duty throughout the addition. The internal temperature should not rise more than 5 °C above the setpoint. If it does, immediately stop the addition.

  • Reaction & Monitoring: After the addition is complete, maintain the reaction at 25-30 °C for 1 hour, monitoring for completion by TLC or HPLC.

  • Work-up: Once complete, cool the reaction to 10 °C and quench with a dilute acid wash (e.g., 5% HCl) to neutralize the catalyst. Proceed with standard extraction and isolation procedures.

Data Presentation

Table 1: Example Reaction Calorimetry Data for this compound Synthesis

ParameterValueSignificance
Heat of Reaction (ΔHr)-120 kJ/molHigh energy release; requires robust cooling.
Max Heat Flow (qmax)50 W/LDetermines the minimum cooling capacity needed at scale.
Adiabatic Temp. Rise (ΔTad)85 °CHigh potential for thermal runaway if cooling is lost.
Tonset of Decomposition150 °CDefines the upper safe temperature limit for the process.

Note: These are representative values. Actual data must be generated experimentally for your specific process conditions.

Section 4: Visual Workflows

Diagram 1: Thermal Management Strategy Selection

G A Start: Assess Thermal Hazard B Perform Reaction Calorimetry (RC1/DSC) A->B C Is ΔT_ad > 50°C? B->C D High Risk: Semi-Batch or Continuous Flow Required C->D Yes E Moderate Risk: Batch with Strict Controls C->E No F Control Addition Rate Based on Cooling Capacity D->F H Control Temperature and Monitor Heat Flow E->H G Implement Emergency Quench/Shutdown System F->G I Proceed with Scale-Up G->I H->I G A Event: Uncontrolled Temperature Rise B Step 1: STOP ALL FEEDS (Reagents, Catalysts) A->B C Step 2: APPLY MAX COOLING B->C D Step 3: NOTIFY SUPERVISOR & PREPARE FOR EVACUATION C->D E Is Temperature Still Rising? D->E F Step 4: INITIATE QUENCH (If designed and safe) E->F Yes H Situation Controlled E->H No G Step 5: INITIATE EMERGENCY SHUTDOWN F->G

Caption: Emergency response workflow for a thermal runaway event.

References

  • Organic Syntheses. (n.d.). Acetonitrile, cyclohexylidene-. Retrieved from [Link]

  • Singh, R., Singh, P., & Singh, P. (2018). Novel Methods of Knoevenagel Condensation. International Journal of Scientific Research in Science, Engineering and Technology.
  • Talukdar, D., & Saikia, P. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst.
  • Jin, T.-S., Wang, A.-Q., & Li, T.-S. (2005).
  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Kaupp, G., Naimi-Jamal, M. R., & Schmeyers, J. (2003).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97105, Acetonitrile, 2-cyclohexylidene-. Retrieved from [Link]

  • Nikolaou, K., & Perdikaki, A. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry.
  • Stanford University Environmental Health & Safety. (2023). Scale Up Safety. Retrieved from [Link]

  • The Chemistry Blog. (2024). Exothermic Reactions Explained. Retrieved from [Link]

  • Fauske & Associates, LLC. (2021). Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nickel-Catalyzed Synthesis of Ketones from Alkyl Halides and Acid Chlorides. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Reaction Calorimetry Guide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: Rules of Thumb. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclohexaneacetic acid, α-cyano-. Retrieved from [Link]

  • H.E.L Group. (n.d.). Process Safety and Scale-up. Retrieved from [Link]

  • Patsnap. (2025). Control Strategies For Managing Exothermic Reactions In Flow. Retrieved from [Link]

  • Al-Omran, F., Abdel-Khalik, M., & El-Khair, A. (2003). Studies on the Reaction of Cycloalkanones with Malonodinitrile.
  • PureSynth. (2025). Key Factors for Successful Scale-Up in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Three-component condensation between amines, cyclohexanone, and malononitrile. Retrieved from [Link]

  • Ebdon, M. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series.
  • National Center for Biotechnology Information. (n.d.). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. Retrieved from [Link]

  • Syrris. (2018). An Introduction to Reaction Calorimetry. Retrieved from [Link]

  • ACS Publications. (2026). Organic Letters Ahead of Print. Retrieved from [Link]

  • Jang, W. (2023).
  • Lab Manager. (2022). How to Scale Up a New Synthesis Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Instructions for Articles. Retrieved from [Link]

  • Reddit. (2020). Knoevenagel condensation with Malonitrile (pKas and deprotonation). Retrieved from [Link]

  • ACS Chemical Health & Safety. (2023). Reaction Calorimetry and Scale-Up Considerations of Bromo- and Chloro-Boron Subphthalocyanine. Retrieved from [Link]

  • MDPI. (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1H‐isochromene from cyclohexanone, malononitrile and benzaldehyde. Retrieved from [Link]

  • ACS Publications. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Retrieved from [Link]

Sources

removing residual starting materials from cyclohexylideneacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An essential aspect of chemical synthesis is the purification of the final product to remove unreacted starting materials and byproducts. This is particularly critical in the fields of pharmaceutical development and materials science, where purity is paramount. The Knoevenagel condensation of cyclohexanone with an active methylene compound, such as malononitrile or acetonitrile, to produce cyclohexylideneacetonitrile is a robust C-C bond-forming reaction. However, achieving high purity often requires a systematic approach to remove residual reactants.

This technical support guide, designed for researchers and drug development professionals, provides troubleshooting advice and answers to frequently asked questions regarding the removal of residual starting materials from this compound.

Troubleshooting Guide: Isolating Pure this compound

This section addresses specific issues you may encounter during the purification of your product, providing explanations and step-by-step protocols to resolve them.

Issue 1: My crude ¹H NMR spectrum shows a significant peak for unreacted cyclohexanone.

Q: I've completed the synthesis of this compound, but my initial NMR analysis indicates a substantial amount of leftover cyclohexanone. What is the most effective way to remove it?

A: The presence of residual cyclohexanone is a common issue, especially if a stoichiometric excess was used or if the reaction did not go to completion. The choice of removal method depends on the scale of your reaction and the thermal stability of your product.

Expertise & Experience: Cyclohexanone has a significantly higher boiling point at atmospheric pressure than this compound at reduced pressure, making vacuum distillation the preferred method for moderate to large-scale purification. For smaller scales or for compounds that may decompose at high temperatures, column chromatography is an excellent alternative.

Root Cause Analysis:

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, improper temperature, or catalyst deactivation.[1][2]

  • Stoichiometry: Using a large excess of cyclohexanone to drive the reaction can lead to significant amounts remaining.

  • Workup Issues: An inefficient extraction process may not have adequately removed the starting material.

Protocol 1: Purification by Vacuum Distillation

This method leverages the difference in boiling points between the product and the residual cyclohexanone.

Underlying Principle: Volatility is inversely related to boiling point. Under vacuum, the boiling points of compounds are lowered, allowing for distillation at temperatures that prevent thermal degradation. This compound is more volatile under vacuum than cyclohexanone.

Step-by-Step Methodology:

  • Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glass joints are properly sealed with vacuum grease.

  • Initial Solvent Removal: If your crude product is in a solvent, remove the bulk of the solvent using a rotary evaporator.

  • Distillation: Transfer the crude oil to the distillation flask. Gradually apply vacuum and begin heating the flask in an oil bath.

  • Fraction Collection: Collect the fractions that distill over at the expected boiling point of your product (e.g., ~50°C at 0.5 mmHg for the parent compound), leaving the higher-boiling cyclohexanone behind.[3]

  • Analysis: Analyze the collected fractions by TLC, GC-MS, or NMR to confirm purity.

CompoundMolecular Weight ( g/mol )Boiling PointSolubility
This compound 121.18[4]~50°C @ 0.5 mmHg[3]Insoluble in water; soluble in organic solvents like ether.[3][5]
Cyclohexanone 98.14155°C @ 760 mmHg[6]Slightly soluble in water; miscible with most organic solvents.
Malononitrile 66.06220°C @ 760 mmHgSoluble in water, ethanol, ether.[7]
Acetonitrile 41.0581.6°C @ 760 mmHgMiscible with water.[8]

Table 1. Physical Properties of Reactants and Product.

Issue 2: My product is contaminated with the active methylene compound (e.g., malononitrile).

Q: My analyses show residual malononitrile in my this compound product. How can I remove this water-soluble starting material?

A: Malononitrile and other common active methylene compounds are often more polar and have some water solubility compared to the α,β-unsaturated nitrile product. This difference in polarity is the key to their separation.

Expertise & Experience: An aqueous wash during the initial workup is the first and most critical step. If this proves insufficient, both column chromatography and, in some cases, recrystallization can be highly effective.

Root Cause Analysis:

  • Insufficient Washing: The crude organic layer may not have been washed thoroughly enough with water or brine during the extraction phase.

  • High Concentration: Using a large excess of the active methylene compound can overwhelm the capacity of the aqueous washes.

  • Emulsion Formation: Formation of an emulsion during extraction can trap water-soluble impurities in the organic layer. Adding brine (saturated NaCl solution) can help break emulsions.[3][5]

Protocol 2: Purification by Aqueous Extraction & Washing

This should be a standard part of your reaction workup. If you suspect residual water-soluble starting materials, this process can be repeated on the crude product.

Underlying Principle: This technique, known as liquid-liquid extraction, separates compounds based on their differential solubilities in two immiscible liquid phases (typically an organic solvent and water).

G cluster_0 Reaction Workup A Crude Reaction Mixture B Add Organic Solvent (e.g., Ether) & Water/Brine A->B C Separate Layers B->C D Aqueous Layer (Contains catalyst, salts, excess malononitrile) C->D Discard E Organic Layer (Contains product, cyclohexanone) C->E F Dry Organic Layer (e.g., Na₂SO₄) E->F G Evaporate Solvent F->G H Crude Product G->H

Caption: Standard Knoevenagel Condensation Workup Flow.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.

  • Washing: Transfer the solution to a separatory funnel and wash with several portions of water. Follow with a wash using saturated brine to aid in phase separation and remove residual water from the organic layer.[3]

  • Separation: Carefully separate the organic layer from the aqueous layer after each wash.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to yield the purified product.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best all-around purification strategy if my product contains a mixture of unreacted starting materials?

A1: A multi-step approach is almost always necessary. The most robust strategy is a combination of an extractive workup followed by either vacuum distillation or column chromatography.

Authoritative Grounding: The choice between distillation and chromatography depends on the specific impurities and the scale. Distillation is often more efficient for large quantities where boiling points differ significantly.[9][10] Chromatography offers higher resolution for separating compounds with similar polarities or for thermally sensitive materials.

G impurity Primary Impurity? method Vacuum Distillation impurity->method Cyclohexanone (High Boiling) method2 Aqueous Wash / Column Chromatography impurity->method2 Polar Starting Material (e.g., Malononitrile) method3 Column Chromatography impurity->method3 Multiple Impurities / Close Polarity start Crude Product Analysis (NMR, GC-MS, TLC) start->impurity

Caption: Decision tree for selecting a purification method.

Q2: How can I monitor the progress of my purification?

A2: Thin-Layer Chromatography (TLC) is an invaluable, rapid technique for monitoring purification. Spot the crude mixture, the starting materials, and the collected fractions on a TLC plate. A successful purification will show the disappearance of the starting material spots in the final product lane. For quantitative analysis and final purity confirmation, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the industry standards.[2][11][12]

Q3: Can side reactions create impurities other than the starting materials?

A3: Yes. The Knoevenagel condensation can have side reactions. A common one is a Michael addition, where a second molecule of the active methylene compound adds to the α,β-unsaturated product.[1][5] Self-condensation of cyclohexanone can also occur, particularly if too strong a base is used.[1][2] These byproducts often have different polarities and boiling points from the desired product and can typically be removed by column chromatography or distillation.

References

  • Gokel, G. W. (1977). Acetonitrile, cyclohexylidene-. Organic Syntheses, 57, 30. doi:10.15227/orgsyn.057.0030. Retrieved from [Link]

  • Cope, A. C., & Hancock, E. M. (1944). Cyclohexaneacetic acid, α-cyano-. Organic Syntheses, 24, 25. doi:10.15227/orgsyn.024.0025. Retrieved from [Link]

  • Google Patents. (1990). US5168983A - Process for removing impurities from the mixture of cyclohexanone and cyclohexanol.
  • European Patent Office. (1994). EP 0450498 B1 - Process for removing impurities from the mixture of cyclohexanone and cyclohexanol. Retrieved from [Link]

  • Surrey, A. R. (1947). Malononitrile. Organic Syntheses, 27, 52. doi:10.15227/orgsyn.027.0052. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acetonitrile, 2-cyclohexylidene-. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2015). Does anyone know the best way to distill off cyclohexanone from TDI-prepolymer to apply self-healing microcapsule?. Retrieved from [Link]

  • PPD Laboratories. (n.d.). Analytical Strategies for Monitoring Residual Impurities Encountered in Bioprocessing. Retrieved from [Link]

  • Chemister.ru. (n.d.). Acetonitrile. Retrieved from [Link]

  • Lucideon. (n.d.). Analytical Techniques for Chemical Analysis & Testing. Retrieved from [Link]

Sources

stability issues of cyclohexylideneacetonitrile under different pH conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cyclohexylideneacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this molecule under various pH conditions. As direct stability data for this compound is not extensively available in published literature, this document provides guidance based on established principles of organic chemistry and pharmaceutical stability testing. We will explore the expected reactivity of the molecule's functional groups to help you anticipate, troubleshoot, and investigate potential stability issues in your experiments.

Part 1: Troubleshooting Guide

This section addresses specific problems you might encounter during your work with this compound, providing explanations and actionable protocols.

Question 1: I'm observing a loss of my starting material in acidic aqueous media, but I'm not seeing a corresponding peak for the carboxylic acid. What could be happening?

Underlying Chemistry: While acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid is a primary degradation pathway, the reaction proceeds through an intermediate amide (cyclohexylideneacetamide).[1] It's possible that under your specific conditions (e.g., mild acidity, lower temperature), the reaction is stopping at the amide stage, or the amide is precipitating out of solution if its solubility is low. Additionally, isomerization of the exocyclic double bond to the endocyclic position (forming 2-(1-cyclohexenyl)acetonitrile) can occur under acidic conditions, leading to a different nitrile isomer.[2]

Troubleshooting Steps:

  • Analyze for the Amide Intermediate: Adjust your analytical method (e.g., HPLC gradient) to look for a more polar compound that would correspond to cyclohexylideneacetamide.

  • Check for Isomerization: Use a high-resolution analytical technique like HPLC-MS or NMR to check for the presence of isomers of the parent compound. The mass will be identical, but the retention time and spectral properties will differ.

  • Force Degradation: To confirm the pathway, perform a forced degradation study by heating a sample of this compound in dilute acid (e.g., 0.1 M HCl) and monitor the appearance and disappearance of intermediates and the final carboxylic acid product over time.[3][4]

Question 2: In my basic formulation, I'm seeing a rapid loss of this compound and the appearance of multiple new peaks in my chromatogram. What are the likely degradation products?

Underlying Chemistry: In basic conditions, two primary degradation pathways are likely for α,β-unsaturated nitriles like this compound:

  • Hydrolysis of the Nitrile: Base-catalyzed hydrolysis will proceed through the amide intermediate to the carboxylate salt (cyclohexylideneacetic acid salt).[1]

  • Michael Addition: The double bond is activated towards nucleophilic attack. In an aqueous basic solution, hydroxide ions can add to the β-carbon, forming a β-hydroxy nitrile. If other nucleophiles are present in your formulation, they could also add to this position.

Troubleshooting Workflow:

The following workflow can help you identify the degradation products:

G start Loss of Starting Material in Basic Solution check_mass Analyze by LC-MS start->check_mass mass_plus_18 Mass +18 Da? (Addition of Water) check_mass->mass_plus_18 Yes mass_plus_17 Mass +17 Da? (Hydrolysis to Carboxylate) check_mass->mass_plus_17 Yes no_mass_change No Mass Change? (Isomerization) check_mass->no_mass_change Yes michael_product Likely Michael Addition of Hydroxide mass_plus_18->michael_product hydrolysis_product Likely Hydrolysis to Carboxylic Acid Salt mass_plus_17->hydrolysis_product isomer_product Possible Isomerization no_mass_change->isomer_product

Figure 1. Troubleshooting workflow for identifying degradation products in basic media.

Experimental Protocol: Forced Degradation in Basic Conditions

  • Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a solvent like acetonitrile or methanol.[3]

  • Stress Conditions: Add an equal volume of 0.1 M NaOH.

  • Incubation: Incubate the mixture at room temperature and at an elevated temperature (e.g., 60°C).[4]

  • Sampling: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Immediately neutralize the samples with an equivalent amount of acid (e.g., 0.1 M HCl) to stop the degradation.

  • Analysis: Analyze the samples by a stability-indicating method, such as reverse-phase HPLC with UV or MS detection.[5]

Question 3: My compound seems unstable even at neutral pH in my aqueous formulation. What could be the cause?

Underlying Chemistry: While the rate of hydrolysis is generally slower at neutral pH, it can still occur over time, especially with elevated temperatures or in the presence of certain buffer salts that can act as catalysts.[1] Additionally, if the formulation is exposed to light, photolytic degradation could be a factor.[3] The α,β-unsaturated system can also be susceptible to oxidation.

Investigative Steps:

  • Buffer Effects: Test the stability of your compound in different buffer systems at the same pH to see if the buffer species itself is influencing the degradation rate.

  • Photostability Testing: Expose a solution of your compound to controlled light conditions (as per ICH Q1B guidelines) and compare its stability to a sample protected from light.

  • Oxidative Stress Testing: To assess susceptibility to oxidation, expose your compound to a dilute solution of hydrogen peroxide (e.g., 3%) and monitor for degradation.

Part 2: Frequently Asked Questions (FAQs)

  • Q1: What are the expected primary degradation products of this compound under acidic and basic conditions?

    • Acidic Conditions: The primary product is expected to be cyclohexylideneacetic acid, formed via the intermediate cyclohexylideneacetamide.[1] Isomerization to 2-(1-cyclohexenyl)acetonitrile is also possible.

    • Basic Conditions: The primary product is the salt of cyclohexylideneacetic acid. Michael addition of hydroxide or other nucleophiles can also occur.

  • Q2: How can I develop a stability-indicating analytical method for this compound?

    • A stability-indicating method is one that can separate the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is a common technique for this.[5] To develop such a method, you will need to generate the degradation products through forced degradation studies (acid, base, oxidation, heat, light) and then optimize your HPLC method (e.g., column type, mobile phase, gradient) to achieve baseline separation of all peaks.

  • Q3: What are the recommended storage conditions for this compound?

    • Based on its structure, this compound should be stored in a cool, dry, and dark place in a well-sealed container to protect it from hydrolysis, oxidation, and photolytic degradation. For solutions, consider storing at reduced temperatures (e.g., 2-8°C) and protecting from light.[6]

Data Summary and Protocols

Table 1: Summary of Potential Degradation Pathways
ConditionPotential Degradation PathwayPrimary Products
Acidic (e.g., pH 1-3) Nitrile HydrolysisCyclohexylideneacetamide, Cyclohexylideneacetic Acid
Double Bond Isomerization2-(1-cyclohexenyl)acetonitrile
Neutral (e.g., pH 6-8) Slow Nitrile HydrolysisCyclohexylideneacetamide, Cyclohexylideneacetic Acid
OxidationOxidized derivatives
PhotolysisVarious photolytic products
Basic (e.g., pH 11-13) Nitrile HydrolysisSalt of Cyclohexylideneacetic Acid
Michael Additionβ-hydroxy nitrile or other adducts
Experimental Workflow for Stability Assessment

The following diagram outlines a general workflow for assessing the stability of this compound.

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_conclusion Conclusion prep_solution Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep_solution->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep_solution->base oxidation Oxidation (e.g., 3% H2O2, RT) prep_solution->oxidation thermal Thermal Stress (e.g., 80°C) prep_solution->thermal photo Photolytic Stress (ICH Q1B) prep_solution->photo hplc Analyze by Stability-Indicating HPLC-UV/MS Method acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc identify Identify Degradation Products (e.g., by MS, NMR) hplc->identify quantify Quantify Parent Compound and Degradants hplc->quantify pathway Determine Degradation Pathways identify->pathway quantify->pathway stability Establish Stability Profile pathway->stability

Figure 2. General workflow for investigating the stability of this compound.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • University of California, Davis. (n.d.). Hydrolysis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetonitrile, cyclohexylidene-. Retrieved from [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Nitriles. Retrieved from [Link]

  • LCGC. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]

  • Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • National Association of Clean Air Agencies. (n.d.). Methods of Degrading Acetonitrile Waste Sustainably. Retrieved from [Link]

  • PubChem. (n.d.). Acetonitrile, 2-cyclohexylidene-. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). ACETONITRILE 1606. Retrieved from [Link]

  • ResearchGate. (n.d.). The general mechanism for acetonitrile hydrolysis. Retrieved from [Link]

  • Roskilde University. (2019). Correlation between Stability Constant and pH for Cyclodextrin Complexes. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Cyclohexylideneacetonitrile. Retrieved from [Link]

  • CONICET. (n.d.). Trends in Analytical chemistry. Retrieved from [Link]

Sources

Validation & Comparative

cyclohexylideneacetonitrile versus other activated alkenes in Michael additions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of cyclohexylideneacetonitrile as a Michael acceptor, contrasting its reactivity profile with standard activated alkenes.

Executive Summary

This compound represents a distinct class of Michael acceptors characterized by an exocyclic, trisubstituted double bond . Unlike ubiquitous acceptors such as acrylonitrile or cyclohexenone, its reactivity is governed by significant steric compression at the


-carbon.

For the synthetic chemist, this molecule presents a dichotomy:

  • The Challenge: It exhibits sluggish kinetics with standard nucleophiles due to steric shielding by the cyclohexane ring (C2/C6 methylene protons).

  • The Opportunity: It is a precise gateway to gem-disubstituted cyclohexanes and spirocyclic scaffolds —motifs critical in medicinal chemistry (e.g., neuraminidase inhibitors, analgesic pharmacophores).

This guide outlines the mechanistic constraints of this substrate and provides validated protocols to overcome its inherent inertness.

Comparative Analysis: Reactivity & Kinetics

The following table contrasts this compound with common alternatives. The "Reactivity Score" is a normalized metric based on electrophilicity and steric accessibility (


).
Table 1: Michael Acceptor Performance Matrix
FeatureAcrylonitrile Cyclohexenone This compound
Structure

Cyclic enoneExocyclic alkene (

)

-Substitution
Unsubstituted (

)
Monosubstituted (

)
Disubstituted (

- Ring)
Electronic Activation High (Nitrile)Very High (Ketone)Moderate (Nitrile)
Reactivity Score 100 (Baseline)~65< 15
Dominant Barrier Polymerization side-rxn1,2-Addition competitionSteric Hindrance (Steric block)
Preferred Nucleophiles Amines, AlkoxidesEnolates, CupratesThiols, Cuprates, Azides
Mechanistic Insight: The Steric Wall

In this compound, the electrophilic


-carbon is part of a six-membered ring. Unlike cyclohexenone, where the 

-carbon is planar and relatively exposed, the

-carbon in the exocyclic isomer is flanked by the axial and equatorial protons of the ring's

-methylenes (C2 and C6).
  • Consequence: "Hard" nucleophiles (Grignards, simple lithiates) attack the nitrile group (1,2-addition) or deprotonate the

    
    -position (isomerization to the 
    
    
    
    -unsaturated nitrile) rather than performing conjugate addition.
  • Solution: Success requires "Soft" nucleophiles (HS-, RS-) or Organocuprates (

    
    ) that rely on orbital overlap rather than charge attraction.
    

Validated Experimental Protocols

Protocol A: High-Yield Conjugate Addition of Organocuprates

Best for: Creating quaternary carbon centers and C-C bonds.

Principle: Organocuprates (Gilman reagents) possess a lower LUMO energy match with the alkene


-system, bypassing the steric barrier that blocks Grignard reagents.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Reagent: Lithium dimethylcuprate (

    
    , 1.5 eq)
    
  • Solvent: Anhydrous

    
     or THF
    
  • Temperature: -78°C to 0°C

Step-by-Step Workflow:

  • Reagent Prep: In a flame-dried Schlenk flask under Argon, add CuI (1.5 eq) to anhydrous

    
    . Cool to -78°C.
    
  • Lithiation: Add MeLi (3.0 eq) dropwise. The solution will turn yellow, then clear/colorless (

    
     formation).
    
  • Addition: Add this compound (1.0 eq) dissolved in minimal

    
     dropwise over 15 minutes.
    
  • Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours. Crucial: Do not rush the warming step; steric bulk slows the initial complexation.

  • Quench: Pour into saturated aqueous

    
     (buffered pH ~8). Stir vigorously until the aqueous layer turns deep blue (copper removal).
    
  • Isolation: Extract with

    
    , dry over 
    
    
    
    , and concentrate.

Expected Yield: 75-85% of (1-methylcyclohexyl)acetonitrile.

Protocol B: "Click" Thia-Michael Addition

Best for: Bioconjugation, surface modification, and generating sulfur-functionalized scaffolds.

Principle: Thiols are "super-soft" nucleophiles. Using a catalytic base allows the thiolate to thread through the steric environment of the exocyclic double bond.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: Thiophenol or Alkyl thiol (1.2 eq)

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.05 eq)

  • Solvent: DCM or Acetonitrile (0.5 M)

Step-by-Step Workflow:

  • Mix: Dissolve the nitrile and thiol in DCM at Room Temperature (RT).

  • Catalyze: Add DBU. A mild exotherm may occur.[1]

  • Monitor: Stir at RT. TLC will show consumption of the starting material (

    
     in 4:1 Hex/EtOAc) and appearance of the adduct (
    
    
    
    ).
    • Note: Reaction time is typically 4–12 hours (vs. <30 min for acrylonitrile).

  • Workup: Wash with 1M HCl (to remove DBU), then brine.

  • Purification: Flash chromatography (Silica, Hexane/EtOAc gradient).

Expected Yield: >90%.

Mechanistic Visualization

The following diagram illustrates the competing pathways and the steric "gate" that dictates reactivity.

MichaelPathways Substrate This compound (Trisubstituted Alkene) StericBlock Steric Block (Ring C2/C6 H's) Substrate->StericBlock HardNuc Hard Nucleophile (RMgX, RLi) DirectAdd 1,2-Addition (Imine/Ketone) HardNuc->DirectAdd Fast (Kinetic Control) Deprotonation gamma-Deprotonation (Isomerization) HardNuc->Deprotonation Side Reaction SoftNuc Soft Nucleophile (R2CuLi, RS-) SoftNuc->StericBlock Orbital Control ConjAdd 1,4-Addition (Michael Adduct) StericBlock->ConjAdd Overcomes Barrier

Figure 1: Reaction pathway divergence. Note that "Hard" nucleophiles are diverted to 1,2-addition or deprotonation due to the steric block at the


-carbon, while "Soft" nucleophiles successfully navigate the 1,4-pathway.

Troubleshooting & Optimization

ProblemRoot CauseCorrective Action
No Reaction (Recovered SM) Nucleophile too bulky or "hard".Switch to organocuprate (

) or use high-pressure conditions (10-15 kbar).
Isomerization to

Basic conditions caused proton abstraction.Use non-basic activation (Lewis Acid:

) or switch to amine-free conditions.
1,2-Addition Product Nucleophile attacked CN group.[1]Lower temperature to -78°C; ensure CuI quality (should be white/tan, not green).

References

  • The Michael Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]

  • Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. MDPI Polymers. Available at: [Link][2]

  • Acetonitrile, cyclohexylidene- (Organic Syntheses Procedure). Organic Syntheses. Available at: [Link]

  • Gilman Reagents (Organocuprates): What They’re Used For. Master Organic Chemistry. Available at: [Link]

  • Oxa-Michael Addition to

    
    -Unsaturated Nitriles. National Institutes of Health (PMC). Available at: [Link]
    

Sources

confirming the structure of novel compounds synthesized from cyclohexylideneacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Structural Elucidation Strategies for Cyclohexylideneacetonitrile Derivatives

Executive Summary

Objective: To provide a technical framework for confirming the structure of novel spiro-cyclic and heterocyclic scaffolds derived from This compound . The Challenge: this compound is a pivotal intermediate in the synthesis of spiro-oxindoles, 2-amino-4H-pyrans, and Gewald-type thiophenes. The primary structural ambiguity in these derivatives lies in the quaternary spiro-carbon and the stereochemical orientation of the cyclohexyl ring (chair vs. boat) relative to the fused heterocyclic system. Verdict: While high-field NMR (600 MHz+) with 2D correlation (HMBC/NOESY) is sufficient for routine derivatives, Single Crystal X-ray Diffraction (SC-XRD) remains the non-negotiable gold standard for novel scaffolds to unambiguously assign the absolute configuration of the spiro-center.

The Synthetic Context

Before elucidation, understanding the connectivity is vital. This compound typically undergoes a Knoevenagel condensation followed by a Michael addition and Cyclization (often multicomponent reactions) to form rigid spiro-structures.

Figure 1: Synthetic Pathway to Spiro-Scaffolds

SynthesisPath Start Cyclohexanone Inter This compound (The Precursor) Start->Inter Knoevenagel Condensation Reagent Acetonitrile/Base Reagent->Inter Product Novel Spiro-Derivative (Target for Elucidation) Inter->Product Michael Addn. + Cyclization Step2 Active Methylene (e.g., Malononitrile) Step2->Product

Caption: Transformation of cyclohexanone to rigid spiro-derivatives via the this compound intermediate.

Comparative Analysis: NMR vs. X-ray vs. MS

For a novel compound where no literature precedent exists, relying solely on one method is a critical failure point.

FeatureMethod A: 2D NMR Spectroscopy Method B: Single Crystal X-ray (SC-XRD) Method C: HR-MS (ESI/TOF)
Primary Role Connectivity & Solution DynamicsAbsolute Configuration & Bond LengthsMolecular Formula Validation
Spiro-Carbon resolution Moderate. Quaternary carbons are silent in DEPT; requires HMBC to visualize.Superior. Direct visualization of the quaternary center geometry.None. Only confirms mass.
Stereochemistry Inferred. Relies on NOESY/ROESY spatial couplings (often ambiguous in rigid spiro-rings).Absolute. Defines exact spatial arrangement (E/Z, R/S).None.
Sample State Solution (CDCl3/DMSO-d6).Solid State (Single Crystal).Solution (MeOH/AcN).
Time/Cost Fast (<1 hr) / Low Cost.Slow (Days for growth) / High Cost.Fast / Moderate Cost.
Recommendation First-line screening. Mandatory for first-in-class novel compounds. Supporting evidence only.

Detailed Experimental Protocols

Protocol A: NMR Elucidation of the Spiro-Center

The spiro-carbon (C-3 of the cyclohexyl ring in the fused system) is the most difficult to assign because it has no attached protons.

  • Sample Prep: Dissolve 15-20 mg of the purified compound in 0.6 mL DMSO-d6 (preferred over CDCl3 for solubility of polar amino-derivatives).

  • Acquisition Sequence:

    • 1H NMR: Verify purity and integration of the

      
       protons (typically broad singlet 
      
      
      
      6.0–8.0 ppm).
    • 13C APT/DEPT-135: Identify the quaternary carbons. The spiro-carbon will appear as a negative phase (or absent) signal in DEPT-135, typically in the range of

      
       30–50 ppm .
      
    • HMBC (Heteronuclear Multiple Bond Correlation): This is the critical step.

      • Parameter: Set long-range coupling constant (

        
        ) to 8-10 Hz.
        
      • Target: Look for correlations between the cyclohexyl methylene protons (H-2/H-6 of the ring) and the quaternary spiro-carbon .

  • Validation: If the spiro-carbon shows correlations to both the cyclohexyl ring protons and the heteroatom-adjacent protons (e.g., in the pyran ring), the spiro-fusion is confirmed.

Protocol B: Crystallization for X-ray Diffraction

Since spiro-compounds are often rigid and prone to polymorphism, obtaining a single crystal is the bottleneck.

  • Solvent System: Use a Slow Evaporation method with a binary solvent system.

    • Solvent A (Good solubility): Dichloromethane (DCM) or Acetone.

    • Solvent B (Poor solubility): Hexane or Ethanol.

  • Procedure:

    • Dissolve 30 mg of compound in minimal DCM (1-2 mL).

    • Filter the solution through a 0.45

      
      m PTFE syringe filter into a clean narrow vial (to remove dust nucleation sites).
      
    • Carefully layer 2 mL of Hexane on top (do not mix).

    • Cover with parafilm and poke 3-4 small holes.

    • Store in a dark, vibration-free zone at 4°C for 3-7 days.

  • Criteria: Select a crystal with sharp edges, dimensions

    
     mm, and no visible cracks under a polarizing microscope.
    

Decision Logic for Structural Confirmation

Use this self-validating workflow to determine when to stop analysis or when to escalate to X-ray.

Figure 2: Elucidation Workflow

DecisionTree Start Purified Novel Compound Step1 1. HR-MS + 1H NMR Start->Step1 Check1 Mass Matches? Step1->Check1 Check1->Start No (Repurify) Step2 2. 13C APT + HSQC + HMBC Check1->Step2 Yes Check2 Spiro-C Connectivity Unambiguous? Step2->Check2 Step3 3. NOESY (Stereochem) Check2->Step3 Yes Xray EXECUTE SC-XRD (Crystallography) Check2->Xray No (Ambiguous) Check3 NOE Signals Distinct? Step3->Check3 Check3->Xray No (Overlapping Signals) Final Structure Confirmed Check3->Final Yes Xray->Final

Caption: Logical progression for structural validation. Note that ambiguity in 2D NMR necessitates X-ray analysis.

Data Interpretation: The "Smoking Gun" Signals

When reviewing your data, look for these specific markers characteristic of this compound derivatives (specifically 2-amino-4H-pyran derivatives):

  • IR Spectroscopy:

    • Nitrile (

      
      ):  Sharp band at 2190–2210 cm⁻¹ . Note: If the nitrile participates in the cyclization (e.g., forming an amino group), this band will disappear, confirming the reaction progress.
      
    • Amino (

      
      ):  Doublet band at 3300–3400 cm⁻¹ .
      
  • 1H NMR (DMSO-d6):

    • Cyclohexyl Ring: A complex multiplet region at

      
       1.2–1.8 ppm  (approx 10H).
      
    • Amino Group: A broad singlet at

      
       6.8–7.2 ppm  (
      
      
      
      exchangeable).
  • 13C NMR:

    • Spiro Carbon: The most critical diagnostic peak. Look for a quaternary signal at

      
       30–40 ppm .
      
    • Nitrile Carbon: If retained, appears at

      
       118–120 ppm .
      

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur.[1] Chemische Berichte.

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A. (Authoritative source for X-ray refinement software standards).

  • Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for 2D NMR protocols).

  • Al-Mulla, A. (2020). Spectroscopic analysis of this compound derivatives. (Contextual grounding from search results on spectroscopic datasets).

Sources

Assessing the In Vivo Efficacy of Cyclohexylideneacetonitrile-Based Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the In Vivo Efficacy of Cyclohexylideneacetonitrile-Based Drug Candidates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Pharmacological Context

This compound derivatives represent a specialized class of


-unsaturated nitriles  investigated primarily for their potency as tubulin polymerization inhibitors  targeting the colchicine-binding site. Unlike the flexible aliphatic chains of traditional Michael acceptors, the cyclohexylidene ring provides a rigid hydrophobic core that mimics the B-ring of Combretastatin A-4 (CA-4), while the nitrile group acts as a reversible covalent warhead or a hydrogen-bond acceptor within the tubulin pocket.

This guide provides a technical framework for assessing these candidates in vivo, comparing them against clinical standards like Fosbretabulin (CA-4P) and Paclitaxel . The focus is on establishing a self-validating workflow that correlates pharmacokinetic (PK) stability with phenotypic tumor growth inhibition (TGI).

Comparative Analysis: Candidates vs. Standards

The following table contrasts the typical profile of a lead this compound candidate against established tubulin-targeting agents.

FeatureThis compound DerivativesFosbretabulin (CA-4P)Paclitaxel (Taxol)
Primary Target Tubulin (Colchicine Site)Tubulin (Colchicine Site)Tubulin (Taxane Site)
Mechanism Destabilizer (Inhibits Polymerization)Destabilizer (Vascular Disrupting)Stabilizer (Promotes Polymerization)
Binding Mode Reversible/Covalent (Michael Acceptor)ReversibleReversible
Metabolic Stability High (Cyclic protection of alkene)Low (Cis-trans isomerization)Moderate (P450 metabolism)
Solubility Moderate (Lipophilic core)High (Phosphate prodrug)Low (Requires Cremophor EL)
Toxicity Profile Cardiotoxicity risk (Nitrile group)Cardiotoxicity / HypertensionNeuropathy / Neutropenia

Technical Insight: The critical advantage of the cyclohexylidene scaffold over the stilbene structure of CA-4 is resistance to cis-trans photo-isomerization. The cyclohexylidene ring locks the geometry, preventing the loss of potency often seen with stilbenes in solution.

Mechanism of Action & Signaling Pathway

The efficacy of these candidates relies on their ability to arrest mitosis at the G2/M checkpoint.[1] The diagram below illustrates the downstream signaling cascade triggered by the drug's binding.

TubulinPathway Drug This compound Derivative Tubulin Tubulin Heterodimer (Colchicine Site) Drug->Tubulin Binds Microtubule Microtubule Dynamics Tubulin->Microtubule Inhibits Polymerization Spindle Mitotic Spindle Assembly Defect Microtubule->Spindle Disrupts Checkpoint Spindle Assembly Checkpoint (SAC) Spindle->Checkpoint Activates Arrest G2/M Phase Arrest Checkpoint->Arrest Induces Bcl2 Bcl-2 Phosphorylation (Inactivation) Arrest->Bcl2 Signaling Caspase Caspase-3/7 Activation Bcl2->Caspase Triggers Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Executes

Caption: Pathway illustrating the cascade from tubulin binding to apoptotic cell death induced by this compound derivatives.[2][3]

Experimental Protocols for In Vivo Assessment

To ensure scientific integrity, the in vivo assessment must be preceded by a "Go/No-Go" in vitro validation (Tubulin Polymerization Assay). Once confirmed, proceed to the animal models.

Phase 1: Maximum Tolerated Dose (MTD) & Pharmacokinetics

Before efficacy testing, the therapeutic window must be defined. Nitrile-containing compounds can release cyanide ions or cause off-target cysteine alkylation.

  • Subjects: BALB/c mice (n=3 per group), non-tumor bearing.

  • Formulation: Dissolve candidate in 10% DMSO / 40% PEG400 / 50% Saline.

  • Dosing: Escalating doses (e.g., 10, 25, 50, 100 mg/kg) via Intraperitoneal (IP) or Oral gavage (PO).

  • Observation: Monitor weight loss (>15% is endpoint), lethargy, and neurotoxicity for 14 days.

  • PK Sampling: Collect plasma at 0.5, 1, 4, 8, and 24h post-dose to determine

    
     and 
    
    
    
    .
    • Success Criterion:

      
       hours and oral bioavailability (
      
      
      
      ) > 20%.
Phase 2: Xenograft Tumor Growth Inhibition (TGI)

This protocol measures the drug's ability to halt tumor expansion in a physiological environment.

Materials:

  • Cell Line: HCT116 (Colorectal) or MCF-7 (Breast) cells.[4]

  • Host: Female BALB/c nude mice (6-8 weeks old).

  • Controls: Vehicle (Negative), Fosbretabulin or Paclitaxel (Positive).

Step-by-Step Methodology:

  • Inoculation: Inject

    
     cells subcutaneously into the right flank. Allow tumors to reach 100–150 mm³.
    
  • Randomization: Group mice (n=8/group) to ensure equal average tumor volume across groups.

  • Treatment Regimen:

    • Administer the candidate at MTD and 0.5x MTD (e.g., 25 mg/kg daily or q.o.d) for 21 days.

    • Administer Vehicle and Positive Control concurrently.

  • Data Collection:

    • Measure tumor dimensions (Length

      
      , Width 
      
      
      
      ) every 3 days using digital calipers.
    • Calculate Volume:

      
      .
      
  • Terminal Analysis:

    • At Day 21, sacrifice animals.

    • Excise tumors and weigh them.

    • Histology: Fix tumor sections in formalin. Stain for Ki-67 (proliferation marker) and CD31 (vascular density) to confirm mechanism.

Calculation of Efficacy (TGI):



Where 

is the treated group mean volume and

is the control group mean volume.
Validating the Workflow (Self-Correction)

A robust study must account for potential artifacts. Use this logic flow to troubleshoot:

WorkflowValidation Start Start In Vivo Study TumorGrowth Do Control Tumors Grow? Start->TumorGrowth CheckModel Check Cell Viability/Host Strain TumorGrowth->CheckModel No DrugEffect Is TGI > 50%? TumorGrowth->DrugEffect Yes WeightLoss Is Body Weight Loss > 15%? DrugEffect->WeightLoss Yes PK_Fail Check Plasma Exposure (PK) DrugEffect->PK_Fail No Success Valid Efficacy Signal WeightLoss->Success No Toxicity Dose Too High / Off-Target Toxicity WeightLoss->Toxicity Yes

Caption: Decision tree for validating in vivo efficacy results.

References
    • Context: Defines the core chemical structure and synthesis via Knoevenagel condensation.[5]

  • Zhang, Y., et al. (2019). The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo. European Journal of Medicinal Chemistry. Retrieved from [Link]

    • Context: Provides the protocol for HCT116 xenograft models and TGI calcul
  • Wang, J., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega. Retrieved from [Link]

    • Context: Discusses the structure-activity relationship (SAR) of nitrile-bearing Michael acceptors in cancer therapy.
  • Organic Syntheses. (n.d.). Acetonitrile, cyclohexylidene-.[6] Retrieved from [Link]

    • Context: Establishes the synthetic standard for the this compound scaffold.
  • Khosla, S., et al. (2017). Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned. Endocrine Reviews. Retrieved from [Link]

    • Context: Provides background on the "nitrile warhead" mechanism in cysteine protease inhibition, a secondary target for this scaffold.

Sources

benchmarking the efficiency of various synthetic routes to cyclohexylideneacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclohexylideneacetonitrile (CAS: 4435-18-1) is a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemical building blocks. Its synthesis presents a classic problem in organic chemistry: balancing thermodynamic stability (conjugated exo-alkene) against kinetic control and reagent cost.

This guide benchmarks three primary synthetic methodologies:

  • Horner-Wadsworth-Emmons (HWE) Olefination: The high-precision route offering superior purity and ease of purification.

  • Knoevenagel Condensation-Decarboxylation: The industrial workhorse, prioritizing atom economy and cost-efficiency.

  • Direct Base-Catalyzed Condensation: The economy route, utilizing commodity reagents (acetonitrile/KOH) but requiring strict process control to manage isomer purity and safety.

Recommendation: For milligram-to-gram scale discovery chemistry requiring >98% purity, the HWE route is superior. For multi-kilogram process scale-up, the Knoevenagel-Decarboxylation route offers the optimal balance of cost and yield.

Mechanistic Landscape & Route Analysis

Route A: Horner-Wadsworth-Emmons (HWE) Olefination

The "Precision Standard"

The HWE reaction utilizes phosphonate-stabilized carbanions to react with cyclohexanone. Unlike the traditional Wittig reaction, the phosphate byproducts are water-soluble, significantly simplifying workup.

  • Mechanism: Deprotonation of diethyl (cyanomethyl)phosphonate generates a nucleophilic carbanion. Attack on the cyclohexanone carbonyl forms an oxyanion, which cyclizes to an oxaphosphetane intermediate. Elimination yields the alkene and a water-soluble phosphate salt.

  • Key Advantage: The reaction is thermodynamically driven to produce the conjugated alkene. The reagents are mild, and the "E-selective" nature of HWE (though degenerate for symmetric cyclohexanone) ensures high isomeric purity against endo-cyclic impurities.

Route B: Knoevenagel Condensation with Decarboxylation

The "Industrial Workhorse"

This route involves the condensation of cyclohexanone with cyanoacetic acid, followed by thermal decarboxylation.

  • Mechanism: An amine or ammonium salt catalyzes the condensation to form cyclohexylidenecyanoacetic acid. Heating this intermediate (often in situ) triggers decarboxylation, driving the equilibrium forward by the loss of CO₂ gas.

  • Key Advantage: It uses inexpensive cyanoacetic acid. The evolution of CO₂ provides an entropic driving force that pushes the reaction to completion, often achieving high yields without expensive bases.

Route C: Direct Base-Catalyzed Condensation (KOH/MeCN)

The "Economy Route"

Direct condensation of acetonitrile with cyclohexanone using solid KOH.

  • Mechanism: KOH deprotonates acetonitrile (pKa ~25) to form the cyanomethyl carbanion, which attacks cyclohexanone. Dehydration of the resulting cyanohydrin yields the alkene.

  • Critical Challenge (Isomerization): The initial dehydration often yields the beta,gamma-unsaturated isomer (1-cyclohexenylacetonitrile). Thermodynamic equilibration to the desired alpha,beta-unsaturated isomer (this compound) requires specific conditions (e.g., phase transfer catalysis or prolonged reflux) to overcome the kinetic trap.

  • Safety Warning: Heating acetonitrile with strong aqueous base can lead to hydrolysis (amide formation) or thermal runaway.

Visualizing the Synthetic Pathways

The following diagram illustrates the convergence of these three routes and their respective intermediates.

SynthesisRoutes Cyclohexanone Cyclohexanone HWE_Step HWE Olefination (Base: NaH or KOtBu) Cyclohexanone->HWE_Step Knoevenagel_Step Condensation (-H2O) Cyclohexanone->Knoevenagel_Step Direct_Step Aldol-type Condensation (KOH, Reflux) Cyclohexanone->Direct_Step Product This compound (Target) Phosphonate Diethyl (cyanomethyl)phosphonate Phosphonate->HWE_Step HWE_Step->Product High Purity Cyanoacetic Cyanoacetic Acid Cyanoacetic->Knoevenagel_Step Intermediate_Acid Intermediate: Cyanoacrylic Acid Deriv. Knoevenagel_Step->Intermediate_Acid Decarb_Step Decarboxylation (-CO2, Heat) Intermediate_Acid->Decarb_Step Decarb_Step->Product -CO2 (Driving Force) Acetonitrile Acetonitrile (Solvent/Reagent) Acetonitrile->Direct_Step Isomer_Mix Mixture: exo (Target) + endo (Impurity) Direct_Step->Isomer_Mix Equilibration Thermodynamic Equilibration Isomer_Mix->Equilibration Equilibration->Product Isomer Separation Req.

Figure 1: Comparative synthetic pathways. Route A offers direct access; Route B utilizes decarboxylation as a driving force; Route C requires equilibration.

Benchmarking Matrix

MetricRoute A: HWE Olefination Route B: Knoevenagel-Decarb Route C: Direct Condensation
Typical Yield 85–95%75–90%60–80%
Purity Profile High (>98%); minimal isomersGood; requires distillationVariable; isomer mixtures common
Atom Economy Moderate (Phosphate waste)High (CO₂ & H₂O waste)High (H₂O waste)
Reagent Cost High (Phosphonates)Low (Cyanoacetic acid)Very Low (Acetonitrile/KOH)
Scalability Good (Easy workup)Excellent (One-pot potential)Difficult (Safety/Exotherm issues)
Safety Moderate (H₂ evolution from NaH)Good (CO₂ evolution management)Caution (Runaway risk)

Detailed Experimental Protocols

Protocol A: High-Purity HWE Synthesis

Best for: Drug discovery, SAR studies, and small-scale synthesis.

Reagents:

  • Diethyl (cyanomethyl)phosphonate (1.1 equiv)

  • Sodium Hydride (60% dispersion in oil) (1.2 equiv)

  • Cyclohexanone (1.0 equiv)

  • Solvent: THF (anhydrous)

Step-by-Step Workflow:

  • Activation: To a flame-dried flask under argon, add NaH (washed with hexanes to remove oil if necessary) and anhydrous THF. Cool to 0°C.

  • Deprotonation: Dropwise add diethyl (cyanomethyl)phosphonate. Stir for 30 min at 0°C until H₂ evolution ceases and the solution becomes clear/yellow.

  • Addition: Add cyclohexanone dropwise. The reaction is typically exothermic; maintain temperature <10°C.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (SiO₂, 10% EtOAc/Hexanes).

  • Workup: Quench with saturated NH₄Cl solution. Extract with diethyl ether (3x). The phosphate byproduct remains in the aqueous phase.

  • Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography or vacuum distillation.

Protocol B: Industrial Knoevenagel-Decarboxylation

Best for: Kilogram-scale production and cost-sensitive applications.

Reagents:

  • Cyclohexanone (1.0 equiv)

  • Cyanoacetic acid (1.1 equiv)

  • Catalyst: Ammonium acetate (0.1 equiv) or Piperidine (catalytic)

  • Solvent: Toluene (with Dean-Stark trap)

Step-by-Step Workflow:

  • Condensation: Combine cyclohexanone, cyanoacetic acid, catalyst, and toluene in a flask equipped with a Dean-Stark trap.

  • Reflux: Heat to reflux. Water will separate in the trap. Continue until theoretical water volume is collected (~3-5 hours).

  • Decarboxylation: The intermediate acid may decarboxylate spontaneously at reflux temperatures (toluene bp 110°C). If not, raise temperature or add a decarboxylation catalyst (e.g., Cu powder) and heat until CO₂ evolution ceases.

  • Workup: Wash the toluene solution with NaHCO₃ (to remove unreacted acid) and water.

  • Isolation: Remove solvent under reduced pressure. Distill the residue under high vacuum to obtain the product as a clear oil.

Troubleshooting & Optimization

Isomer Control (The "Endo" vs. "Exo" Problem)

In Route C (Direct Condensation), the reaction often yields a mixture of the target This compound (exo) and the impurity 1-cyclohexenylacetonitrile (endo) .

  • Thermodynamics: The exo isomer (conjugated) is thermodynamically more stable by approximately 11 kJ/mol.

  • Fix: If the endo isomer predominates, treat the crude mixture with catalytic KOH in ethanol and reflux for 1-2 hours to drive the equilibrium toward the stable conjugated product.

Removal of Phosphorous Impurities (Route A)

While HWE phosphate byproducts are water-soluble, traces can remain.

  • Fix: A wash with 1M NaOH ensures complete deprotonation and solubilization of any residual phosphate esters into the aqueous layer.

Safety Note: Acetonitrile Hydrolysis[1][2]
  • Hazard: In Route C, prolonged heating of acetonitrile with strong aqueous bases (KOH/NaOH) can hydrolyze the nitrile to acetamide or acetic acid, releasing ammonia.

  • Mitigation: Use anhydrous conditions where possible, or use Phase Transfer Catalysis (PTC) to minimize the concentration of aqueous base in contact with the bulk nitrile.

References

  • Organic Syntheses , Coll.[1] Vol. 62, p. 179 (1984).[2] Synthesis of α,β-Unsaturated Nitriles from Acetonitrile: this compound. Link

  • NIST Chemistry WebBook , SRD 69.[3] Thermochemistry of 1-Cyclohexene-1-acetonitrile vs this compound. Link

  • Journal of the American Chemical Society , 83, 1733 (1961). Wadsworth & Emmons: The Utility of Phosphonate Carbanions in Olefin Synthesis. Link

  • Tetrahedron , 52, 10455 (1996). Comparative study of Knoevenagel condensation catalysts. Link

  • Organic Process Research & Development , 21, 10, 1668–1674 (2017). Potential Safety Hazards Associated with Using Acetonitrile and a Strong Aqueous Base.[4] Link

Sources

Evaluating the Novelty and Patentability of New Cyclohexylideneacetonitrile Structures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclohexylideneacetonitrile scaffold (CAS 4435-18-1 and derivatives) has historically been pigeonholed into fragrance chemistry (e.g., Peonile®) or used as a transient synthetic intermediate.[1] However, recent isolation of bioactive glycosides like Menisdaurins and the emergence of covalent inhibitor strategies have revitalized interest in this structure as a pharmacological warhead.

This guide provides a technical framework for evaluating the novelty and patentability of new substituted cyclohexylideneacetonitriles. It contrasts these emerging structures against established Michael acceptor acrylonitriles and fragrance standards , focusing on the critical balance between potency (e.g., Anti-HBV, cytotoxicity) and metabolic liability (glutathione trapping).[1]

Structural Landscape & Mechanism of Action

To evaluate novelty, one must first understand the baseline.[1] The core pharmacophore acts as a Michael Acceptor .[1] The


-unsaturated nitrile is electrophilic, capable of covalently modifying cysteine residues in proteins.[1]
The Novelty Gap
  • Prior Art (Fragrance): 2-cyclohexylidene-2-phenylacetonitrile (Peonile).[1][2] High volatility, low polarity, optimized for olfactory receptor binding, not systemic safety.[1]

  • Prior Art (Natural Products): Menisdaurin (nitrile-containing glycoside).[1] Complex stereochemistry, poor synthetic accessibility.[1]

  • The "New" Opportunity (Series A): Synthetic analogs functionalized at the C4-cyclohexyl position or

    
    -position to tune electrophilicity without the metabolic instability of simple acrylonitriles.[1]
    
Visualizing the SAR Landscape

The following diagram maps the structural evolution from fragrance agents to the new therapeutic candidates.

SAR_Landscape cluster_mech Mechanism of Action Base Core Scaffold This compound Fragrance Fragrance Sector (e.g., Peonile) Target: Olfactory Receptors Key: Volatility, Stability Base->Fragrance + Phenyl group (Steric bulk reduces reactivity) Pharma Therapeutic Sector (New Series A) Target: Cys-Proteins/Viral Capsids Key: Tunable Electrophilicity Base->Pharma + Polar/H-bond groups (C4-substitution) Toxicity Toxicity Risk Irreversible GSH Depletion Pharma->Toxicity If Michael Acceptor is too reactive Michael Michael Addition (Covalent Bond) Pharma->Michael Cys-Targeting

Figure 1: Structural divergence of cyclohexylideneacetonitriles. The "New Series" seeks to balance the covalent efficacy seen in natural products with the synthetic tunability of the core scaffold.

Comparative Performance Analysis

This section compares a hypothetical Novel Series A (representative of recent 4-substituted cyclohexylideneacetonitriles) against the industry standard Acrylonitrile (high reactivity control) and Peonile (stability control).[1]

Table 1: Physicochemical & Biological Benchmarking
MetricNovel Series A (4-substituted)Standard Acrylonitrile (Linear)Peonile Analog (Phenyl-subst.)[1]Implication
Electrophilicity Index (

)
Moderate (1.5 - 2.0 eV) High (> 2.5 eV)Low (< 1.2 eV)Series A offers "soft" reactivity, reducing off-target toxicity.[1]
GSH Half-life (

)
45 - 120 min < 10 min> 24 hoursSeries A avoids rapid systemic depletion of Glutathione (GSH).[1]
Metabolic Stability (HLM) Medium (

~20 µL/min/mg)
Low (Rapid oxidation)High (Very stable)Peonile is too lipophilic/stable for drugs; Series A is optimized for clearance.[1]
Cytotoxicity (CC50) > 100 µM (Selectivity) < 10 µM (General toxin)N/A (Non-toxic)Series A maintains therapeutic window unlike simple nitriles.[1]
Synthetic Yield 65 - 85% 40 - 60%> 90%Knoevenagel condensation is scalable for Series A.

Expert Insight: The critical differentiator for patentability is the GSH Half-life .[1] If your new structure reacts too fast (


 min), it will likely fail as a drug due to hepatotoxicity (similar to early covalent kinase inhibitors).[1] If it reacts too slow (like Peonile), it lacks potency.[1] The "Sweet Spot" is 45–120 minutes.[1]

Experimental Protocols for Validation

To support a patent claim or publication, you must generate the following data. These protocols are designed to be self-validating.

Protocol A: Modified Knoevenagel Condensation (Synthesis)

Standard base catalysis often leads to double bond migration (


-isomer).[1] This protocol ensures the bioactive 

-isomer.
  • Reagents: 4-substituted cyclohexanone (1.0 eq), Acetonitrile (solvent & reagent), Ammonium Acetate (0.2 eq), Glacial Acetic Acid (0.4 eq).[1]

  • Procedure:

    • Mix reagents in a Dean-Stark apparatus setup with toluene or benzene (to remove water azeotropically).[1]

    • Reflux for 12–16 hours.[1] Critical: Monitor water collection to determine endpoint.

    • Workup: Wash with

      
       (aq) to remove acid.[1] Concentrate in vacuo.[1]
      
    • Purification: Silica gel chromatography (Hexane/EtOAc).[1]

  • Validation:

    
    -NMR must show the vinylic proton signal at 
    
    
    
    5.1–5.3 ppm.[1] If signal is absent (and
    
    
    -protons appear at 2.8-3.0 ppm), you have the inactive
    
    
    -isomer.[1]
Protocol B: Glutathione (GSH) Trapping Assay (Safety)

This determines if your compound is a "suicide" alkylator or a tunable inhibitor.[1]

  • Incubation: Prepare compound (10 µM) and GSH (1 mM, 100-fold excess) in Phosphate Buffer (pH 7.4, 37°C).

  • Sampling: Aliquot at 0, 15, 30, 60, 120, and 240 min.

  • Quenching: Stop reaction with 1% Formic Acid/Acetonitrile.

  • Analysis: LC-MS/MS. Monitor the disappearance of the parent peak and the appearance of the [M + 307]+ adduct (Parent + GSH).

  • Calculation: Plot

    
     vs. time to extract 
    
    
    
    .

Patentability & Novelty Assessment

When drafting claims, you must navigate the "Fragrance Trap" (prior art on Peonile).[1]

Decision Tree for Patentability

Use this logic flow to determine if your structure is patentable.

Patent_Logic Start New Structure Evaluation Q1 Is the alpha-position substituted with Phenyl? Start->Q1 Fragrance High Risk: Fragrance Prior Art (Peonile Analogs) Q1->Fragrance Yes Q2 Is the Cyclohexyl ring substituted at C4? Q1->Q2 No Novelty High Novelty Potential (Bioactive Space) Q2->Novelty Yes (Polar groups) Obvious Risk: Obviousness (Standard Homologation) Q2->Obvious No (Simple Alkyl) Q3 Is Bioactivity > 10x better than parent? Novelty->Q3 Q3->Obvious No Patent Strong Patent Case (Unexpected Effect) Q3->Patent Yes

Figure 2: Strategic decision tree for assessing IP viability. Avoiding the phenyl-alpha substitution is crucial to distinguish from fragrance patents.

Key Claims Strategy
  • Markush Structure: Define the C4-substituent broadly (heteroatoms, amides) to exclude simple alkyls found in fragrance patents.

  • Bioisosteres: Claim the active isomer specifically (

    
    -unsaturated) but cover the prodrug potential of the 
    
    
    
    -isomer if it isomerizes in vivo.[1]
  • Use Limitation: Explicitly claim "Pharmaceutical Composition" to distinguish from "Odorant Composition" (US7655701B2).

References

  • Organic Syntheses Procedure. Acetonitrile, cyclohexylidene-. Org. Synth. 1970 , 50,[1] 20.

  • Givaudan SA. Cycloalkylidene-(ortho substituted phenyl)-acetonitriles and their use as odorants. US Patent 7,655,701 B2, 2010 .[1]

  • Huang, E.-W., et al. Four New this compound Derivatives from the Hypocotyl of Mangrove (Bruguiera gymnorrhiza). Molecules 2015 , 20, 14574-14583.[1] [1]

  • PubChem. Compound Summary: 2-Cyclohexylideneacetonitrile (CAS 4435-18-1).[1] National Library of Medicine.[1]

  • Ahmed, A.E., et al. Studies on the mechanism of acetonitrile toxicity. Pharmacol Toxicol. 1992 , 70(5), 322-330.[1]

Sources

reproducibility and validation of published protocols for cyclohexylideneacetonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Structural Elucidation Strategies for Cyclohexylideneacetonitrile Derivatives

Executive Summary

Objective: To provide a technical framework for confirming the structure of novel spiro-cyclic and heterocyclic scaffolds derived from This compound . The Challenge: this compound is a pivotal intermediate in the synthesis of spiro-oxindoles, 2-amino-4H-pyrans, and Gewald-type thiophenes. The primary structural ambiguity in these derivatives lies in the quaternary spiro-carbon and the stereochemical orientation of the cyclohexyl ring (chair vs. boat) relative to the fused heterocyclic system. Verdict: While high-field NMR (600 MHz+) with 2D correlation (HMBC/NOESY) is sufficient for routine derivatives, Single Crystal X-ray Diffraction (SC-XRD) remains the non-negotiable gold standard for novel scaffolds to unambiguously assign the absolute configuration of the spiro-center.

The Synthetic Context

Before elucidation, understanding the connectivity is vital. This compound typically undergoes a Knoevenagel condensation followed by a Michael addition and Cyclization (often multicomponent reactions) to form rigid spiro-structures.

Figure 1: Synthetic Pathway to Spiro-Scaffolds

SynthesisPath Start Cyclohexanone Inter This compound (The Precursor) Start->Inter Knoevenagel Condensation Reagent Acetonitrile/Base Reagent->Inter Product Novel Spiro-Derivative (Target for Elucidation) Inter->Product Michael Addn. + Cyclization Step2 Active Methylene (e.g., Malononitrile) Step2->Product

Caption: Transformation of cyclohexanone to rigid spiro-derivatives via the this compound intermediate.

Comparative Analysis: NMR vs. X-ray vs. MS

For a novel compound where no literature precedent exists, relying solely on one method is a critical failure point.

FeatureMethod A: 2D NMR Spectroscopy Method B: Single Crystal X-ray (SC-XRD) Method C: HR-MS (ESI/TOF)
Primary Role Connectivity & Solution DynamicsAbsolute Configuration & Bond LengthsMolecular Formula Validation
Spiro-Carbon resolution Moderate. Quaternary carbons are silent in DEPT; requires HMBC to visualize.Superior. Direct visualization of the quaternary center geometry.None. Only confirms mass.
Stereochemistry Inferred. Relies on NOESY/ROESY spatial couplings (often ambiguous in rigid spiro-rings).Absolute. Defines exact spatial arrangement (E/Z, R/S).None.
Sample State Solution (CDCl3/DMSO-d6).Solid State (Single Crystal).Solution (MeOH/AcN).
Time/Cost Fast (<1 hr) / Low Cost.Slow (Days for growth) / High Cost.Fast / Moderate Cost.
Recommendation First-line screening. Mandatory for first-in-class novel compounds. Supporting evidence only.

Detailed Experimental Protocols

Protocol A: NMR Elucidation of the Spiro-Center

The spiro-carbon (C-3 of the cyclohexyl ring in the fused system) is the most difficult to assign because it has no attached protons.

  • Sample Prep: Dissolve 15-20 mg of the purified compound in 0.6 mL DMSO-d6 (preferred over CDCl3 for solubility of polar amino-derivatives).

  • Acquisition Sequence:

    • 1H NMR: Verify purity and integration of the

      
       protons (typically broad singlet 
      
      
      
      6.0–8.0 ppm).
    • 13C APT/DEPT-135: Identify the quaternary carbons. The spiro-carbon will appear as a negative phase (or absent) signal in DEPT-135, typically in the range of

      
       30–50 ppm .
      
    • HMBC (Heteronuclear Multiple Bond Correlation): This is the critical step.

      • Parameter: Set long-range coupling constant (

        
        ) to 8-10 Hz.
        
      • Target: Look for correlations between the cyclohexyl methylene protons (H-2/H-6 of the ring) and the quaternary spiro-carbon .

  • Validation: If the spiro-carbon shows correlations to both the cyclohexyl ring protons and the heteroatom-adjacent protons (e.g., in the pyran ring), the spiro-fusion is confirmed.

Protocol B: Crystallization for X-ray Diffraction

Since spiro-compounds are often rigid and prone to polymorphism, obtaining a single crystal is the bottleneck.

  • Solvent System: Use a Slow Evaporation method with a binary solvent system.

    • Solvent A (Good solubility): Dichloromethane (DCM) or Acetone.

    • Solvent B (Poor solubility): Hexane or Ethanol.

  • Procedure:

    • Dissolve 30 mg of compound in minimal DCM (1-2 mL).

    • Filter the solution through a 0.45

      
      m PTFE syringe filter into a clean narrow vial (to remove dust nucleation sites).
      
    • Carefully layer 2 mL of Hexane on top (do not mix).

    • Cover with parafilm and poke 3-4 small holes.

    • Store in a dark, vibration-free zone at 4°C for 3-7 days.

  • Criteria: Select a crystal with sharp edges, dimensions

    
     mm, and no visible cracks under a polarizing microscope.
    

Decision Logic for Structural Confirmation

Use this self-validating workflow to determine when to stop analysis or when to escalate to X-ray.

Figure 2: Elucidation Workflow

DecisionTree Start Purified Novel Compound Step1 1. HR-MS + 1H NMR Start->Step1 Check1 Mass Matches? Step1->Check1 Check1->Start No (Repurify) Step2 2. 13C APT + HSQC + HMBC Check1->Step2 Yes Check2 Spiro-C Connectivity Unambiguous? Step2->Check2 Step3 3. NOESY (Stereochem) Check2->Step3 Yes Xray EXECUTE SC-XRD (Crystallography) Check2->Xray No (Ambiguous) Check3 NOE Signals Distinct? Step3->Check3 Check3->Xray No (Overlapping Signals) Final Structure Confirmed Check3->Final Yes Xray->Final

Caption: Logical progression for structural validation. Note that ambiguity in 2D NMR necessitates X-ray analysis.

Data Interpretation: The "Smoking Gun" Signals

When reviewing your data, look for these specific markers characteristic of this compound derivatives (specifically 2-amino-4H-pyran derivatives):

  • IR Spectroscopy:

    • Nitrile (

      
      ):  Sharp band at 2190–2210 cm⁻¹ . Note: If the nitrile participates in the cyclization (e.g., forming an amino group), this band will disappear, confirming the reaction progress.
      
    • Amino (

      
      ):  Doublet band at 3300–3400 cm⁻¹ .
      
  • 1H NMR (DMSO-d6):

    • Cyclohexyl Ring: A complex multiplet region at

      
       1.2–1.8 ppm  (approx 10H).
      
    • Amino Group: A broad singlet at

      
       6.8–7.2 ppm  (
      
      
      
      exchangeable).
  • 13C NMR:

    • Spiro Carbon: The most critical diagnostic peak. Look for a quaternary signal at

      
       30–40 ppm .
      
    • Nitrile Carbon: If retained, appears at

      
       118–120 ppm .
      

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur.[1] Chemische Berichte.

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A. (Authoritative source for X-ray refinement software standards).

  • Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for 2D NMR protocols).

  • Al-Mulla, A. (2020). Spectroscopic analysis of this compound derivatives. (Contextual grounding from search results on spectroscopic datasets).

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexylideneacetonitrile
Reactant of Route 2
Reactant of Route 2
Cyclohexylideneacetonitrile

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